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  • Product: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
  • CAS: 22903-23-7

Core Science & Biosynthesis

Foundational

Chemical properties of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

An in-depth technical analysis of the chemical properties, synthesis, and pharmacological profile of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , commonly designated as LQFM291 . Executive Summary: Overcoming the Hep...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the chemical properties, synthesis, and pharmacological profile of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , commonly designated as LQFM291 .

Executive Summary: Overcoming the Hepatotoxicity Bottleneck

Paracetamol (acetaminophen) remains one of the most widely utilized analgesic and antipyretic agents globally. However, its therapeutic window is severely limited by dose-dependent hepatotoxicity. This toxicity is driven by its cytochrome P450 (CYP450) mediated oxidation into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes hepatic glutathione (GSH) reserves.

To bypass this metabolic bottleneck, researchers have engineered LQFM291 , a molecular hybrid combining the analgesic pharmacophore of paracetamol with the potent antioxidant architecture of butylated hydroxytoluene (BHT)[1]. By strategically installing bulky tert-butyl groups at the 3 and 5 positions of the phenol ring, LQFM291 achieves profound steric hindrance. This structural modification not only prevents the formation of toxic quinone imines but also imparts robust radical-scavenging capabilities, resulting in a compound with superior anti-inflammatory, antinociceptive, and gastroprotective properties without the associated liver or kidney damage[2].

Chemical Identity & Structural Rationale

The design of LQFM291 is a masterclass in rational drug design via molecular hybridization. The causality behind its unique properties lies entirely in its altered electron density and steric bulk.

Table 1: Physicochemical Profile of LQFM291

PropertyDescription / Value
IUPAC Name N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Code Name LQFM291
Design Strategy Molecular hybridization (Paracetamol + BHT)
Molecular Weight ~263.38 g/mol
Primary Structural Feature 3,5-di-tert-butyl steric shielding
Primary Mechanism COX inhibition + Radical scavenging (Redox capacity)

Structural Causality: In standard paracetamol, the ortho positions relative to the hydroxyl group are unsubstituted, leaving them vulnerable to CYP450-mediated oxidation. In LQFM291, the massive steric bulk of the two tert-butyl groups physically blocks enzymatic access to these positions. Furthermore, the electron-donating nature of the tert-butyl groups stabilizes the phenoxy radical formed during free-radical scavenging, mimicking the proven antioxidant mechanism of BHT.

Metabolic Pathway & Toxicological Safety

The primary advantage of LQFM291 is its ability to maintain hepatic glutathione levels. The comparative metabolic pathways illustrate how steric shielding redirects the molecule's fate from toxic electrophile generation to safe antioxidant action.

MetabolicPathway cluster_paracetamol Paracetamol (Standard) cluster_lqfm LQFM291 (Hybrid Analog) Para Paracetamol CYP1 CYP450 Metabolism Para->CYP1 NAPQI NAPQI Formation (Reactive Electrophile) CYP1->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox LQFM LQFM291 CYP2 CYP450 Metabolism LQFM->CYP2 Block Steric Shielding (3,5-di-tert-butyl) CYP2->Block Safe GSH Maintenance & Antioxidant Action Block->Safe

Fig 1: Comparative metabolic pathways of Paracetamol vs. LQFM291 illustrating steric hepatoprotection.

Chemical Synthesis & Validation Protocol

The synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide requires precise control over reduction and acylation conditions to prevent the oxidation of the electron-rich phenol ring[3].

Step-by-Step Methodology:

  • Nitrosation: React 2,6-di-tert-butylphenol with sodium nitrite in an acidic medium (e.g., acetic acid) at 0–5°C to yield 2,6-di-tert-butyl-4-nitrosophenol.

    • Causality: Low temperatures are critical to prevent over-oxidation. The extreme steric hindrance at the ortho positions directs the electrophilic nitrosyl cation exclusively to the para position.

  • Catalytic Hydrogenation: Transfer the nitrosophenol to a Parr reactor. Dissolve in N,N-dimethylformamide (DMF) and reduce using a 5% Pd/C catalyst under a hydrogen atmosphere (approx. 40 psi) to form 2,6-di-tert-butyl-4-aminophenol.

    • Causality: Catalytic hydrogenation is selected over harsh chemical reductants (like SnCl2) to prevent potential ring-opening or dealkylation of the bulky tert-butyl groups, ensuring a high-yield conversion to the amine intermediate.

  • Acetylation: To the stirred amine mixture under nitrogen, add a stoichiometric equivalent of acetic anhydride (or acetyl chloride) in the presence of an acid scavenger like pyridine. Stir for 1–2 hours.

    • Causality: Pyridine neutralizes the acidic byproduct (acetic acid or HCl), shifting the equilibrium toward complete amide formation and preventing the protonation of the nucleophilic amine.

Self-Validating System: To ensure protocol integrity, the acetylation step must be monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating: the disappearance of the primary amine spot (which stains purple with ninhydrin) and the appearance of a new, highly UV-active amide spot confirms the completion of the reaction before quenching and crystallization.

Pharmacological Profiling: Experimental Methodologies

To validate the dual-action nature of LQFM291, researchers employ a combination of electrochemical profiling and in vivo behavioral models[1].

A. Voltammetric Measurement of Antioxidant Activity

Causality: Differential Pulse Voltammetry (DPV) is utilized rather than standard cyclic voltammetry because DPV minimizes background capacitive charging current, offering significantly higher sensitivity for detecting the specific oxidation peaks of the sterically hindered phenol[4].

Workflow Prep Sample Prep (0.1 M PBS, pH 7.0) Elec Electrochemical Cell (Glassy Carbon Electrode) Prep->Elec DPV Differential Pulse Voltammetry (DPV) Elec->DPV Data Redox Potential Quantification DPV->Data

Fig 2: Experimental workflow for DPV-based quantification of LQFM291's intrinsic redox potential.

Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution adjusted strictly to pH 7.0. Causality: Maintaining pH 7.0 mimics physiological conditions, ensuring that the measured anodic peak potential (

    
    ) accurately reflects the molecule's electron-donating capacity in vivo.
    
  • Electrode Standardization: Polish the glassy carbon working electrode with a 0.05 µm alumina slurry, rinse with deionized water, and sonicate for 3 minutes. Causality: This self-validating step removes oxidized carbon species and adsorbed impurities, guaranteeing a reproducible electroactive surface area for baseline measurements.

  • Measurement: Scan the prepared LQFM291 solution from 0.0 V to +1.0 V at a scan rate of 10 mV/s. A lower

    
     relative to standard paracetamol confirms a superior propensity to donate electrons, validating its enhanced BHT-like radical scavenging capacity.
    
B. In Vivo Antinociceptive Evaluation (Formalin Test)

To evaluate analgesic efficacy, the in vivo formalin test is the gold standard.

  • Causality: The formalin test is uniquely biphasic. Phase I (0–5 mins) represents direct chemical stimulation of nociceptors (neurogenic pain), while Phase II (15–30 mins) represents inflammatory pain mediated by prostaglandins and cytokines. By measuring both phases, researchers can definitively differentiate between central analgesic effects and peripheral anti-inflammatory effects. LQFM291 demonstrates profound efficacy in Phase II, confirming its systemic reduction of pro-inflammatory cytokine levels[2].

Quantitative Efficacy & Toxicity Data

The molecular hybridization strategy yields a compound that matches the acute efficacy of paracetamol while vastly outperforming it in chronic inflammatory settings and safety metrics.

Table 2: Comparative Pharmacodynamics & Toxicity

ParameterStandard ParacetamolLQFM291 (Hybrid Analog)
Antinociceptive Effect (Acute) HighHigh (Equivalent)
Anti-inflammatory Effect (Chronic) Delayed / WeakRapid & Sustained
Hepatotoxicity Risk High (NAPQI formation)None (Steric blockade prevents NAPQI)
Hepatic GSH Levels Severely DepletedMaintained (Baseline levels)
Gastroprotective Effect NoneHigh (Reduces lipid peroxidation)
Intrinsic Redox Capacity LowHigh (BHT-like radical scavenging)

References

  • Turones, L. C., Machado, L. S., Vaz, B. G., et al. (2023). "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology, 31(5):1-15. PubMed / NIH.1

  • US Patent US4990671A. "Method for making aminophenols and their amide derivatives." Google Patents. 3

  • Lohmann, W., & Karst, U. (2007). "Development and evaluation of an electrochemical method for studying reactive phase-I metabolites: correlation to in vitro drug metabolism." PubMed / NIH. 4

Sources

Exploratory

Structural Hybridization in Analgesic Design: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) vs. Acetaminophen

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Acetaminophen (APAP), or N-(4-hydroxyphenyl)acetamide, remains one of the most un...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Acetaminophen (APAP), or N-(4-hydroxyphenyl)acetamide, remains one of the most universally administered antipyretic and analgesic agents. However, its clinical utility is fundamentally bottlenecked by severe hepatotoxicity at supratherapeutic doses, driven by the cytochrome P450-mediated formation of the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)[1]. Furthermore, APAP lacks clinically significant peripheral anti-inflammatory efficacy[2].

To overcome these limitations, rational drug design has yielded N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , designated as LQFM291 . By grafting the sterically hindered phenol motif of butylated hydroxytoluene (BHT) onto the paracetamol scaffold, researchers have engineered a molecular hybrid that not only retains antinociceptive properties but also gains potent antioxidant, anti-inflammatory, and gastroprotective capabilities while completely circumventing NAPQI-induced hepatotoxicity[3]. This whitepaper dissects the mechanistic divergence between these two molecules and provides self-validating protocols for evaluating their pharmacological profiles.

Molecular Rationale: The Hybridization of APAP and BHT

The structural modification from APAP to LQFM291 involves the addition of two bulky tert-butyl groups at the ortho positions (3 and 5) relative to the phenolic hydroxyl group. This is not a trivial substitution; it is a calculated molecular hybridization designed to alter the electronic and steric environment of the phenol ring[3].

  • Acetaminophen (APAP): The unhindered phenol is highly susceptible to oxidation by CYP2E1. This oxidation strips electrons from the ring, forming the highly reactive, toxic NAPQI intermediate which covalently binds to hepatic proteins and depletes intracellular glutathione (GSH)[1].

  • LQFM291: The massive steric bulk of the tert-butyl groups physically shields the hydroxyl oxygen. When the molecule encounters reactive oxygen species (ROS) or oxidative enzymes, it readily donates a hydrogen atom to neutralize the threat. However, instead of forming a toxic quinone imine, the resulting phenoxy radical is stabilized via hyperconjugation and resonance. The steric hindrance prevents the radical from dimerizing or reacting with vital cellular nucleophiles, effectively turning the molecule into a potent, safe redox buffer[4].

Mechanism APAP Acetaminophen (APAP) CYP CYP2E1 Oxidation APAP->CYP NAPQI NAPQI Formation (Highly Reactive) CYP->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox LQFM LQFM291 (Di-tert-butyl Analog) Steric Steric Shielding (tert-butyl groups) LQFM->Steric Radical Stable Phenoxy Radical (ROS Scavenger) Steric->Radical Safe Maintained GSH & Cytoprotection Radical->Safe

Fig 1: Metabolic divergence of APAP vs. LQFM291 highlighting steric shielding.

Mechanistic Divergence: Overcoming the NAPQI Bottleneck

The APAP Pathway: Centralized Action and Peripheral Failure

APAP exerts its analgesic effects primarily through central mechanisms. It acts as a reducing cosubstrate at the peroxidase (POX) site of prostaglandin H2 synthase (COX-1/COX-2), inhibiting the conversion of PGG2 to PGH2 in environments with low peroxide tone (such as the CNS)[2]. However, in peripheral inflamed tissues where peroxide tone is high, APAP's inhibitory effect is overwhelmed, explaining its lack of anti-inflammatory action[2].

The LQFM291 Pathway: Dual Modulation

LQFM291 operates via a dual mechanism. First, it retains the core acetamide pharmacophore, ensuring interaction with the central pathways responsible for analgesia. Second, its enhanced antioxidant capacity allows it to aggressively scavenge ROS in peripheral tissues[3]. Because ROS are critical amplifiers of the arachidonic acid cascade (enhancing COX and LOX activity), neutralizing them indirectly suppresses the synthesis of pro-inflammatory prostaglandins (PGE2) and cytokines (TNF-α, IL-1β)[5]. This grants LQFM291 a robust anti-inflammatory profile that APAP fundamentally lacks.

Quantitative Pharmacological Profiling

The following table synthesizes the comparative pharmacological and toxicological metrics between APAP and LQFM291, demonstrating the superiority of the sterically hindered hybrid.

ParameterAcetaminophen (APAP)LQFM291 (Di-tert-butyl APAP)
Chemical Motif N-(4-hydroxyphenyl)acetamideN-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Primary MoA Central COX POX-site inhibitionDual COX/LOX modulation & ROS scavenging
Anti-inflammatory Efficacy NegligibleHigh (Significant reduction in TNF-α, IL-1β)
Hepatotoxicity High (Dose-dependent NAPQI formation)Absent (Steric shielding prevents oxidation)
Hepatic GSH Depletion Severe (>60% reduction at toxic doses)Negligible (Maintains basal GSH levels)
Redox Capacity LowHigh (Forms stable phenoxy radical)
Gastrointestinal Safety ModerateHigh (Demonstrates gastroprotective activity)

Self-Validating Experimental Methodologies

To rigorously validate the mechanistic claims of LQFM291, researchers must employ protocols that establish clear causality between the chemical structure and the biological outcome. The following methodologies are designed as self-validating systems.

Workflow Step1 1. Synthesis Molecular Hybridization Step2 2. In Vitro Voltammetric Redox Assay Step1->Step2 Step3 3. In Vivo Carrageenan Hyperalgesia Step2->Step3 Step4 4. Toxicology Hepatic GSH Profiling Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating LQFM291 efficacy and safety.

Protocol A: Electrochemical Voltammetry for Redox Capacity

Causality: Traditional colorimetric antioxidant assays (like DPPH) can be confounded by solvent interactions and the extreme steric hindrance of the tert-butyl groups preventing interaction with the radical probe. Differential Pulse Voltammetry (DPV) bypasses this by directly measuring the thermodynamic electron-donating ability (oxidation potential) of the hindered phenol[3]. Self-Validation: The system uses a bare glassy carbon electrode baseline scan and a BHT standard to validate the oxidation peak shifts, ensuring the electrochemical cell is calibrated before testing LQFM291.

  • Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.0 as the supporting electrolyte.

  • Analyte Solution: Dissolve LQFM291 and APAP (separately) in analytical grade ethanol to a concentration of 1 mM, then dilute into the PBS to a final working concentration of 10 µM.

  • Electrochemical Setup: Utilize a three-electrode system: Glassy carbon (working), Ag/AgCl (reference), and Platinum wire (counter).

  • Baseline Validation: Run a blank DPV scan of the PBS/ethanol mixture to ensure no background oxidation peaks exist between 0.0 V and +1.0 V.

  • Measurement: Scan the APAP and LQFM291 solutions from 0.0 V to +1.0 V at a scan rate of 10 mV/s.

  • Data Interpretation: LQFM291 will exhibit a distinct, lower oxidation peak potential compared to APAP, proving its superior thermodynamic ability to donate electrons and act as a radical scavenger[3].

Protocol B: In Vivo Hepatotoxicity and GSH Quantification

Causality: To prove that steric shielding prevents NAPQI formation, we must measure the downstream consequence: hepatic glutathione (GSH) depletion. If no NAPQI is formed, GSH levels will remain stable. Self-Validation: The assay incorporates a positive control group subjected to an APAP overdose. This group must show >50% GSH depletion and elevated ALT/AST to validate the assay's dynamic range and sensitivity before the LQFM291 data can be accepted as true cytoprotection[5].

  • Animal Grouping: Divide adult Swiss mice into four groups (n=6): Vehicle Control, APAP Therapeutic (100 mg/kg), APAP Toxic Overdose (300 mg/kg), and LQFM291 Equimolar Overdose.

  • Administration: Administer compounds orally (p.o.) suspended in 0.5% carboxymethylcellulose.

  • Tissue Harvesting: 24 hours post-administration, euthanize the animals. Collect blood for serum ALT/AST quantification and excise the liver.

  • Homogenization: Homogenize 100 mg of liver tissue in 1 mL of cold 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • GSH Assay (Ellman's Method): Mix 100 µL of the supernatant with 800 µL of Tris-HCl buffer (0.4 M, pH 8.9) and 100 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Quantification: Incubate for 5 minutes at room temperature and read absorbance at 412 nm against a standard curve of reduced GSH.

  • Validation Check: Confirm that the APAP Toxic group shows a statistically significant drop in GSH and spike in ALT/AST. Observe that the LQFM291 group maintains GSH levels comparable to the Vehicle Control, confirming the absence of toxic quinone imine formation[3][5].

Conclusion & Translational Outlook

The rational design of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) represents a masterclass in molecular hybridization. By understanding the precise structural flaw in acetaminophen—the unhindered phenol leading to NAPQI—medicinal chemists successfully engineered a molecule that leverages steric shielding to completely alter its toxicological fate. LQFM291 not only bypasses the hepatotoxic bottleneck but upgrades the molecule into a dual-action anti-inflammatory and antinociceptive agent, paving the way for safer chronic pain management therapeutics.

References

  • Turones, L. C., et al. "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology, 2023. 3

  • Aronoff, D. M., et al. "Mechanism of Acetaminophen Inhibition of Cyclooxygenase Isoforms." Archives of Biochemistry and Biophysics, 2001. 2

  • Zakaria, Z. A., et al. "Methanol extract of Dicranopteris linearis L. leaves impedes acetaminophen-induced liver intoxication." Toxicology and Applied Pharmacology, 2012. 1

  • Turones, L. C., et al. "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291 | Request PDF." ResearchGate, 2023. 5

  • Rekka, E. A., et al. "Dual antioxidant structures with potent anti-inflammatory, hypolipidemic and cytoprotective properties." Bioorganic & Medicinal Chemistry Letters, 2017. 4

Sources

Foundational

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS 2419-97-8): A Technical Guide to Dual-Action Therapeutics and Rational Pharmacophore Design

Executive Summary In the landscape of anti-inflammatory drug development, the rational design of hybrid molecules offers a pathway to bypass the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug development, the rational design of hybrid molecules offers a pathway to bypass the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS 2419-97-8) represents a highly optimized structural convergence. By merging the acetamide moiety of acetaminophen (APAP) with the sterically hindered 2,6-di-tert-butylphenol core, this compound acts as a potent dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, while simultaneously neutralizing reactive oxygen species (ROS) and abrogating the hepatotoxic liabilities associated with traditional APAP metabolism.

This whitepaper provides an in-depth mechanistic analysis, validated experimental workflows, and comparative data for researchers evaluating CAS 2419-97-8 in preclinical models.

Structural Rationale and Mechanistic Causality

Steric Shielding and the Abrogation of Hepatotoxicity

Acetaminophen is a globally utilized analgesic, but at supratherapeutic doses, it induces severe hepatotoxicity. This is caused by cytochrome P450 2E1 (CYP2E1)-mediated oxidation of the phenol ring, yielding the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI rapidly depletes hepatic glutathione (GSH) and covalently binds to cellular proteins, leading to centrilobular hepatic necrosis[1].

In CAS 2419-97-8, the introduction of two bulky tert-butyl groups at the ortho positions (C3 and C5) relative to the phenolic hydroxyl group fundamentally alters the molecule's electronic and steric profile. This steric shielding physically blocks CYP2E1 from accessing the aromatic core, preventing the formation of toxic quinone imines and preserving endogenous GSH pools[1].

Dual COX-2 / 5-LOX Inhibition

The 2,6-di-tert-butylphenol motif is a privileged pharmacophore for dual COX-2/5-LOX inhibition, as seen in clinical candidates like tebufelone and darbufelone[2].

  • 5-LOX Mechanism: The lipophilic tert-butyl groups anchor the molecule within the hydrophobic arachidonic acid-binding pocket of 5-LOX. Simultaneously, the phenolic hydroxyl group acts as a reducing agent, converting the active site non-heme iron from its active ferric (Fe³⁺) state to its inactive ferrous (Fe²⁺) state, thereby halting the catalytic cycle[2].

  • COX-2 Mechanism: The compound competitively inhibits the oxygenation of arachidonic acid by blocking the cyclooxygenase active site, reducing the downstream synthesis of pro-inflammatory prostaglandins[2].

Radical Scavenging via Hydrogen Atom Transfer (HAT)

Beyond enzymatic inhibition, CAS 2419-97-8 exhibits potent direct antioxidant properties. The phenolic hydroxyl group readily donates a hydrogen atom to neutralize lipid peroxyl radicals (HAT mechanism). The resulting phenoxy radical is exceptionally stable due to the electron-donating nature and extreme steric bulk of the tert-butyl groups, which prevent the radical from participating in harmful propagation reactions[3].

Mechanistic_Pathway cluster_0 Enzymatic Inhibition cluster_1 Antioxidant Activity Compound CAS 2419-97-8 (Hybrid Pharmacophore) COX2 COX-2 Inhibition Compound->COX2 LOX5 5-LOX Inhibition Compound->LOX5 ROS ROS Scavenging (HAT) Compound->ROS PG ↓ Prostaglandins COX2->PG LT ↓ Leukotrienes LOX5->LT Radical Stable Phenoxy Radical ROS->Radical

Mechanistic pathways of CAS 2419-97-8 demonstrating dual enzyme inhibition and ROS scavenging.

Quantitative Data & Comparative Analysis

The structural modifications in CAS 2419-97-8 drastically shift its pharmacological profile compared to the parent acetaminophen molecule. The table below summarizes the causal relationships between these metrics and the structural design.

ParameterAcetaminophen (APAP)CAS 2419-97-8Causality / Mechanism
Hepatotoxicity Risk High (Dose-dependent)MinimalSteric shielding prevents NAPQI formation[1].
5-LOX Inhibition InactiveActive (Low µM)Phenolic OH reduces active site Fe³⁺; bulky groups fit hydrophobic pocket[2].
COX-2 Inhibition Weak / AtypicalActive (Low µM)Di-tert-butylphenol pharmacophore blocks arachidonic acid binding[2].
Antioxidant Capacity NegligiblePotentHydrogen Atom Transfer (HAT) yields a highly stable phenoxy radical[3].
Lipophilicity (LogP) ~0.46~4.5Addition of two tert-butyl groups significantly increases lipid membrane permeability.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every step includes specific quality control checkpoints to confirm causality and experimental integrity.

Synthesis Workflow of CAS 2419-97-8

The synthesis relies on the sequential modification of 2,6-di-tert-butylphenol. The critical intermediate is 3,5-di-tert-butyl-4-hydroxyaniline, which is subsequently acetylated[4].

Step-by-Step Protocol:

  • Nitration: Dissolve 2,6-di-tert-butylphenol in hexane at 50°C. Dropwise add 30% aqueous nitric acid. Maintain at 50-55°C overnight. The steric bulk directs the nitro group exclusively to the para position. Filter and dry the yellow precipitate (2,6-di-tert-butyl-4-nitrophenol)[4].

  • Reduction: Transfer the nitro intermediate to a high-pressure reactor with methanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Purge with H₂ and stir under 30 psi H₂ for 4 hours. Causality of choice: Pd/C cleanly reduces the nitro group to an amine without risking the dealkylation of the tert-butyl groups.

  • Acetylation: Dissolve the resulting 3,5-di-tert-butyl-4-hydroxyaniline in anhydrous dichloromethane (DCM) with a stoichiometric excess of pyridine. Slowly add acetyl chloride (or acetic anhydride) at 0°C. Stir overnight at room temperature[4].

  • Self-Validation (Purification & QC): Wash the organic layer with 1M HCl to remove unreacted pyridine, followed by saturated NaHCO₃. Purify via silica gel chromatography.

    • Validation Checkpoint: Confirm product identity via ¹H-NMR. The disappearance of the amine protons and the appearance of a distinct amide N-H singlet (~9.9 ppm) and the acetyl methyl singlet (~2.0 ppm) validate successful conversion.

Synthesis_Workflow SM 2,6-Di-tert-butylphenol Nitration Nitration (HNO3) SM->Nitration Nitro 4-Nitro Intermediate Nitration->Nitro Reduction Reduction (Pd/C, H2) Nitro->Reduction Amine 4-Amino Intermediate Reduction->Amine Acetylation Acetylation (Ac2O) Amine->Acetylation Product CAS 2419-97-8 Acetylation->Product

Step-by-step synthetic workflow for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide.

In Vitro Validation: 5-LOX Enzymatic Inhibition Assay

To quantify the anti-inflammatory efficacy of CAS 2419-97-8, a cell-free 5-LOX inhibition assay measuring downstream Leukotriene B4 (LTB4) production is required.

Step-by-Step Protocol:

  • Preparation: Reconstitute human recombinant 5-LOX enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP).

  • Compound Incubation: Prepare a 10-point dose-response curve of CAS 2419-97-8 (0.01 µM to 100 µM) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation. Incubate the compound with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) to a final concentration of 10 µM to initiate the reaction. Incubate for exactly 10 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge to precipitate proteins. Quantify LTB4 in the supernatant using a competitive LTB4 ELISA kit.

  • Self-Validation (Dynamic Range & Controls):

    • Positive Control: Run Zileuton (a known 5-LOX inhibitor) in parallel. If Zileuton fails to yield an IC₅₀ within its known literature range (~0.5-1.0 µM), the assay is deemed invalid due to compromised enzyme activity.

    • Vehicle Control: 1% DMSO must show maximum LTB4 production to establish the upper limit of the assay's dynamic range.

References

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases Frontiers in Pharmacology[Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs MDPI - Molecules[Link]

  • Dual antioxidant structures with potent anti-inflammatory, hypolipidemic and cytoprotective properties PubMed (Bioorganic & Medicinal Chemistry Letters)[Link]

  • Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase PubMed Central (Scientific Reports)[Link]

Sources

Exploratory

Radical Scavenging Potential of Hindered Phenol Acetamides: A Mechanistic and Methodological Guide

Executive Summary The oxidative degradation of polymers, lubricants, and biological macromolecules is a primary failure mode in materials science and pharmacology. While traditional low-molecular-weight sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative degradation of polymers, lubricants, and biological macromolecules is a primary failure mode in materials science and pharmacology. While traditional low-molecular-weight sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have served as the industry standard for decades, their efficacy is often limited by high volatility, physical migration, and a singular mechanism of action[1][2].

To overcome these limitations, the molecular design of hindered phenol acetamides has emerged as a sophisticated strategy. By integrating a sterically hindered phenolic core with an acetamide linker, researchers can synthesize high-molecular-weight, dual-functional antioxidants[3]. The acetamide moiety not only increases the thermal stability of the molecule but also serves as a versatile bridge to couple the primary radical scavenger (the phenol) with secondary antioxidants (such as diphenylamines or sulfur ethers), resulting in profound intramolecular synergism [3][4]. This whitepaper provides an in-depth technical analysis of the radical scavenging mechanisms, quantitative performance, and self-validating experimental protocols for evaluating hindered phenol acetamides.

Mechanistic Foundations: Intramolecular Synergism and Radical Quenching

The Hydrogen Atom Transfer (HAT) Mechanism

The primary radical scavenging mechanism of hindered phenols relies on their ability to interrupt the autooxidation chain reaction by donating a hydrogen atom to a reactive peroxyl radical (ROO•)[1]. The efficacy of this Hydrogen Atom Transfer (HAT) is governed by two critical factors:

  • Bond Dissociation Enthalpy (BDE): The acetamide group, depending on its position (ortho, meta, or para) and substitution, modulates the electron density of the aromatic ring, thereby lowering the BDE of the phenolic O-H bond[5].

  • Steric Shielding: The bulky tert-butyl groups at the 2,6-positions of the phenol ring physically block the resulting phenoxyl radical (ArO•) from participating in further propagation reactions with the substrate[1].

The Role of the Acetamide Linker

Unlike simple alkyl chains, the acetamide linker (-NH-CO-CH₂-) introduces hydrogen-bonding capabilities and structural rigidity. When used to bridge a hindered phenol with an arylamine or a sulfur ether, the acetamide linkage facilitates a bifunctional antioxidant mechanism[3][6]. The phenol acts as a primary radical scavenger, while the secondary moiety (e.g., a sulfur ether) acts as a hydroperoxide decomposer via β-elimination, creating a highly efficient, heterosynergistic system within a single molecule[3].

Pathway R Peroxyl Radical (ROO•) TS Transition State [ROO---H---OAr]‡ R->TS Electrophilic Attack HP Hindered Phenol Acetamide (ArOH) HP->TS H-Atom Donation ROOH Hydroperoxide (ROOH) TS->ROOH Chain Termination ArO Phenoxyl Radical (ArO•) TS->ArO Steric Stabilization

Hydrogen Atom Transfer (HAT) mechanism of hindered phenol acetamides neutralizing radicals.

Quantitative Antioxidant Profiling

The integration of acetamide linkers and secondary functional groups significantly enhances the thermal stability and radical scavenging kinetics of the antioxidant. Table 1 summarizes comparative data demonstrating the superiority of bridged dual-functional acetamides over traditional physical blends.

Table 1: Comparative Antioxidant Performance Metrics

Antioxidant CompoundMolecular Weight ( g/mol )DPPH Scavenging IC₅₀ (µM)OIT at 230 °C (min)*Primary Mechanism
BHT (Standard) 220.3518.5~12.0Radical Scavenger (HAT)
Diphenylamine (DPA) 169.2325.4~15.5Radical Scavenger (SET)
Physical Blend (BHT + DPA) N/A14.2~24.0Homosynergism
Hindered Phenol Acetamide > 400.006.8 > 70.0 Heterosynergism (Dual)

*Oxidation Induction Time (OIT) measured via Pressurized Differential Scanning Calorimetry (PDSC) in synthetic ester base oil[4][7].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the evaluation of hindered phenol acetamides requires self-validating experimental designs. The following protocols incorporate internal controls to eliminate false positives caused by solvent interactions or baseline drift.

Protocol 1: Synthesis of Dual-Functional Hindered Phenol Acetamides

This protocol describes the synthesis of a sulfur-containing diphenylamine bridged to a hindered phenol via an acetamide linker[3].

  • Intermediate Formation: React 4-aminodiphenylamine (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C. Add triethylamine (Et₃N) dropwise as an acid scavenger.

  • Amidation & Coupling: Isolate the intermediate 2-chloro-N-(4-(phenylamino)phenyl)acetamide. React this intermediate with a hindered phenol derivative containing a reactive thiol or amine group in refluxing ethanol, utilizing NaOH as a base[3].

  • Purification (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Structural Confirmation: Validate the molecular structure using ¹H-NMR (look for the characteristic acetamide -NH- peak at ~8.0-10.0 ppm and the phenolic -OH peak at ~5.0-7.0 ppm) and FTIR (carbonyl stretch at ~1650-1680 cm⁻¹)[6][8].

Protocol 2: DPPH Radical Scavenging Assay (Kinetic & Stoichiometric)

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is utilized to quantify the radical scavenging capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Critical Control: The absorbance of this blank solution at 517 nm must be exactly 1.00 ± 0.05 to ensure standardized radical concentration.

  • Sample Incubation: In a 96-well microplate, add 100 µL of the hindered phenol acetamide solution (varying concentrations from 1 to 50 µM) to 100 µL of the DPPH solution.

  • Internal Controls:

    • Positive Control: BHT and Trolox at identical molar concentrations.

    • Negative Control (Blank): 100 µL ethanol + 100 µL DPPH solution.

    • Sample Blank: 100 µL sample + 100 µL ethanol (to correct for intrinsic compound absorbance).

  • Spectrophotometric Analysis: Incubate in the dark at 25 °C for 30 minutes. Measure absorbance at 517 nm.

  • Data Calculation: Calculate Scavenging % = [1 - ((A_sample - A_sample_blank) / A_negative_control)] × 100. Determine the IC₅₀ via non-linear regression.

Workflow Syn Step 1: Synthesis Amidation & Coupling Pur Step 2: Validation NMR, FTIR & Purity Check Syn->Pur DPPH Step 3: Radical Scavenging DPPH Assay (IC50) vs Controls Pur->DPPH In Vitro Testing Therm Step 4: Thermal Stability PDSC (Oxidation Induction Time) Pur->Therm Material Testing Data Step 5: Kinetic Analysis Mechanism & Synergism Profiling DPPH->Data Therm->Data

Standardized self-validating workflow for synthesizing and profiling hindered phenol acetamides.

Causality in Experimental Choices (Expertise & Experience)

To ensure the highest level of methodological rigor, the selection of specific analytical techniques in this workflow is driven by fundamental chemical causality:

  • Why use DPPH over ABTS for initial screening? While both are standard assays, DPPH is a stable, nitrogen-centered free radical that strictly evaluates the Hydrogen Atom Transfer (HAT) pathway—the primary mechanism of sterically hindered phenols[6]. ABTS is more prone to Single Electron Transfer (SET) mechanisms, which can artificially inflate the perceived efficacy of compounds that are good electron donors but poor hydrogen donors in actual lipid or polymer matrices.

  • Why utilize Pressurized Differential Scanning Calorimetry (PDSC)? Traditional oven-aging tests for antioxidants can take weeks and are subject to volatile loss of the antioxidant. PDSC accelerates the autooxidation process by subjecting the sample to high oxygen pressure (e.g., 500 psi) at elevated temperatures (e.g., 230 °C)[4][7]. This forces the reaction into a kinetically observable window, providing a highly precise Oxidation Induction Time (OIT). The acetamide linker's contribution to thermal stability and reduced volatility is directly proven when PDSC yields exponentially higher OITs compared to unlinked physical blends[7].

  • Why design for Heterosynergism? Physical blends of hindered phenols and secondary antioxidants often suffer from phase separation or differential migration rates within a polymer matrix. By covalently bonding a hindered phenol to a secondary functional group via an acetamide linker, the local concentration of both antioxidant moieties remains perfectly stoichiometric (1:1) at the site of oxidative stress, ensuring immediate hydroperoxide decomposition following radical scavenging[3].

References

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E Phantom Plastics URL:[Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles MDPI URL:[Link]

  • Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants Korean Chemical Society URL:[Link]

  • One-Pot Synthesis of Cardanol-Derived High-Efficiency Antioxidants Based on Intramolecular Synergism ResearchGate URL:[Link]

  • Schiff Base Bridged Phenolic Diphenylamines for Highly Efficient and Superior Thermostable Lubricant Antioxidants ResearchGate URL:[Link]

  • Syntheses of new butylated hydroxytoluene analogues and their potential application as antioxidants UM Students' Repository URL: [Link]

  • Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Next-Generation Analgesics: The Toxicology and Pharmacology Profile of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291)

Audience: Drug Development Professionals, Toxicologists, and Pharmacologists Content Type: Technical Whitepaper & Laboratory Guide Executive Summary For decades, the standard in antipyretic and analgesic therapy has been...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Development Professionals, Toxicologists, and Pharmacologists Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

For decades, the standard in antipyretic and analgesic therapy has been acetaminophen (paracetamol, APAP). However, its dose-dependent hepatotoxicity—driven by the depletion of hepatic glutathione (GSH) and the accumulation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI)—remains a severe bottleneck in clinical pharmacology [2].

As a Senior Application Scientist focused on drug safety, I approach molecular design by looking for structural solutions to metabolic liabilities. N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , designated in literature as LQFM291 , represents a paradigm shift. Designed via the molecular hybridization of APAP and the antioxidant butylated hydroxytoluene (BHT), LQFM291 retains the antinociceptive and anti-inflammatory efficacy of paracetamol while completely abolishing its hepatotoxic and nephrotoxic profile [1][1].

This whitepaper dissects the mechanistic toxicology of LQFM291, provides a quantitative data synthesis, and outlines a self-validating experimental workflow for evaluating novel analgesic analogs.

Mechanistic Rationale: Overcoming the NAPQI Bottleneck

To understand why LQFM291 is a superior candidate, we must examine the causality of APAP toxicity. When APAP is metabolized by the cytochrome P450 system (specifically CYP2E1), it forms NAPQI. In a healthy liver, NAPQI is rapidly conjugated with GSH and excreted. However, in overdose scenarios, GSH is depleted, leaving NAPQI free to form covalent bonds with hepatic proteins, leading to mitochondrial dysfunction, lipid peroxidation, and fulminant hepatic necrosis [2].

The LQFM291 Solution: By introducing two bulky tert-butyl groups at the 3 and 5 positions of the phenol ring, LQFM291 utilizes steric hindrance to block the oxidative pathways that would normally yield a toxic quinone imine[1]. Furthermore, the incorporation of the BHT-like pharmacophore endows the molecule with an intrinsic high redox capacity. Instead of depleting endogenous antioxidants, LQFM291 actively scavenges reactive oxygen species (ROS), preventing lipid peroxidation in both hepatic and gastric tissues [1][2].

Metabolic Pathway Comparison

G APAP Paracetamol (APAP) CYP CYP450 Oxidation APAP->CYP NAPQI NAPQI Formation CYP->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox LQFM291 LQFM291 (Di-tert-butyl Analog) Steric Steric Hindrance & Redox Buffering LQFM291->Steric SafeMet Stable Metabolites Steric->SafeMet NoTox Hepatic & Renal Safety SafeMet->NoTox

Comparative metabolic pathways of Paracetamol vs. LQFM291 highlighting hepatotoxicity avoidance.

Quantitative Toxicological Profile

When evaluating a new chemical entity (NCE), we rely on structured, comparative data. The table below synthesizes the toxicological and pharmacological parameters of LQFM291 against equimolar doses of APAP, illustrating the direct impact of its structural modifications [1][1].

ParameterParacetamol (APAP)LQFM291Mechanistic Causality
Hepatotoxicity Risk High (Dose-dependent)AbsentSteric hindrance at the 3,5-positions prevents the formation of electrophilic NAPQI.
Hepatic GSH Levels Severely DepletedMaintainedBHT-derived moiety acts as an intrinsic antioxidant, sparing endogenous GSH.
Lipid Peroxidation Increased (Elevated MDA)ReducedHigh redox capacity actively scavenges ROS, preventing membrane degradation.
Nephrotoxicity Risk Moderate to HighAbsentLack of toxic electrophilic intermediates prevents renal tubular necrosis.
Gastrointestinal Safety ModerateHigh (Gastroprotective)Systemic reduction of pro-inflammatory cytokines and gastric oxidative stress.
Antinociceptive Efficacy High (Acute)High (Prolonged)Synergistic action on inflammatory mediators yields a sustained therapeutic window.

Experimental Methodologies: A Self-Validating Workflow

In drug development, a protocol must be a self-validating system. If we claim that LQFM291 prevents oxidative stress, our biochemical assays must directly measure the preservation of the antioxidant shield (GSH) and the absence of oxidative damage (MDA), while histopathology provides the morphological ground-truth.

Below is the standardized in vivo workflow used to validate the safety profile of LQFM291[1].

Workflow Visualization

Workflow cluster_0 Efficacy Profiling cluster_1 Toxicological Validation Start In Vivo Dosing (LQFM291 vs APAP) Acute Acute Treatment (Formalin Test) Start->Acute Chronic Repeated Dose (Carrageenan Edema) Start->Chronic Result Safety & Efficacy Validation Acute->Result Biochem Biochemical Panel (ALT, AST, GSH, MDA) Chronic->Biochem Histo Histopathology (Liver/Kidney H&E) Chronic->Histo Biochem->Result Histo->Result

Step-by-step toxicological and pharmacological evaluation workflow for LQFM291.

Protocol: In Vivo Toxicological & Pharmacological Profiling

Objective: To validate the hepatoprotective, nephroprotective, and antinociceptive claims of LQFM291 against equimolar doses of APAP.

Step 1: Animal Grouping and Equimolar Dosing

  • Action: Divide murine models into Vehicle, APAP (e.g., 300 mg/kg), and LQFM291 (equimolar dose) groups. Administer via oral gavage (p.o.).

  • Causality: Utilizing equimolar dosing rather than equal weight dosing is critical. It ensures that any observed differences in toxicity or efficacy are strictly due to the molecule's pharmacophore and intrinsic properties, eliminating bias from molecular weight discrepancies.

Step 2: Nociception and Inflammation Assays

  • Action: Perform the Formalin test for acute antinociception. Perform the carrageenan-induced paw edema test after repeated dosing to assess sustained anti-inflammatory effects.

  • Causality: APAP is primarily a centrally acting analgesic with weak peripheral anti-inflammatory properties. Testing LQFM291 in a carrageenan model validates whether the BHT hybridization enhances peripheral anti-inflammatory action by modulating local cytokine release [1][1].

Step 3: Tissue Harvesting and Homogenization

  • Action: Euthanize subjects post-repeated treatment. Rapidly excise the liver and kidneys. Wash in ice-cold 0.1 M PBS (pH 7.4) and homogenize.

  • Causality: Rapid cooling halts enzymatic degradation, preserving the transient biochemical markers (GSH/MDA) exactly as they were at the time of euthanasia.

Step 4: Biochemical Assays (The Self-Validating Metrics)

  • Action:

    • Measure serum ALT and AST (markers of hepatocyte membrane rupture).

    • Quantify reduced Glutathione (GSH) using Ellman’s reagent (DTNB).

    • Quantify Malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Causality: This is a closed-loop validation. If LQFM291 successfully prevents NAPQI formation, GSH levels will remain stable (unlike in the APAP group). If GSH is stable, ROS cannot freely attack lipid membranes, meaning MDA levels will remain low. Normal ALT/AST levels serve as the systemic proof of this cellular protection.

Step 5: Histopathological Evaluation

  • Action: Fix tissue sections in 10% buffered formalin, embed in paraffin, slice to 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Causality: Biochemical markers indicate stress, but histology proves irreversible damage. The absence of centrilobular necrosis in LQFM291-treated livers provides the ultimate morphological ground-truth to support the biochemical data[2].

Conclusion

The molecular hybridization of paracetamol with a butylated hydroxytoluene moiety to create N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) successfully circumvents one of the most notorious toxicological bottlenecks in modern pharmacology. By utilizing steric hindrance to prevent toxic metabolite formation and integrating an intrinsic redox buffer, LQFM291 achieves a highly favorable safety profile without sacrificing antinociceptive efficacy. For drug development professionals, the rational design and self-validating evaluation protocols of LQFM291 serve as a blueprint for engineering safer analogs of legacy therapeutics.

References

  • Turones, L.C., et al. (2023). Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291. Inflammopharmacology.[Link]

  • Hodgman, M. J., & Garrard, A. R. (2012). A review of acetaminophen poisoning. Critical care clinics, 28(4), 499–516. (Referenced via StatPearls: Acetaminophen Toxicity).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31404, Butylated hydroxytoluene.[Link]

Sources

Exploratory

The "Stealth" Analogue: Role of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in COX Inhibition

Executive Summary N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (hereafter referred to as DTB-APAP ) represents a pivotal structural modification of the widely used analgesic paracetamol (acetaminophen). While paracetam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (hereafter referred to as DTB-APAP ) represents a pivotal structural modification of the widely used analgesic paracetamol (acetaminophen). While paracetamol is a cornerstone of pain management, its therapeutic window is limited by dose-dependent hepatotoxicity mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).

DTB-APAP incorporates two bulky tert-butyl groups at the 3 and 5 positions of the phenolic ring. This modification serves a dual purpose: it sterically hinders the formation or electrophilic attack of toxic quinone imine metabolites (abolishing hepatotoxicity) while enhancing the compound's lipophilicity and radical scavenging capability. Mechanistically, DTB-APAP functions as a potent reducing cosubstrate at the peroxidase (POX) active site of Cyclooxygenase (COX) enzymes, effectively "starving" the cyclooxygenase (COX) site of the tyrosyl radical required for catalysis.

This guide details the physicochemical profile, specific mechanism of action, and validated experimental protocols for evaluating DTB-APAP in COX inhibition studies.

Chemical & Pharmacological Profile

Structural Logic

The design of DTB-APAP hybridizes the pharmacophore of paracetamol with the antioxidant core of Butylated Hydroxytoluene (BHT) .

FeatureParacetamol (APAP)DTB-APAPImpact
Structure N-(4-hydroxyphenyl)acetamideN-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamideSteric bulk at ortho positions.
LogP (Lipophilicity) ~0.46~3.5 - 4.2 (Estimated)Enhanced CNS penetration; altered enzyme access.
Electronic Effect +M (Mesomeric) from -OH+I (Inductive) from t-butyl groupsIncreases electron density on the phenol, lowering oxidation potential.
Metabolic Fate Forms toxic NAPQI (via CYP2E1)Sterically hindered quinone formationNon-hepatotoxic (prevents glutathione depletion).
The "Safety Switch"

The critical advantage of DTB-APAP is the prevention of hepatotoxicity. In paracetamol metabolism, CYP450 enzymes generate NAPQI, an electrophile that covalently binds to hepatic proteins. In DTB-APAP, the bulky tert-butyl groups provide steric shielding , preventing the enzymatic oxidation to a reactive quinone imine or, if formed, blocking its approach to cellular nucleophiles (thiols).

Mechanism of Action: The Peroxidase Gatekeeper

Unlike classical NSAIDs (e.g., ibuprofen, diclofenac) that competitively bind the COX channel (preventing arachidonic acid entry), DTB-APAP acts primarily at the Peroxidase (POX) site.

The Tyr385 Radical Trap

COX enzymes function via a branched mechanism. The POX site must first reduce a hydroperoxide (e.g., PGG2) to generate a radical on Tyr385 . This Tyr385• radical is essential to abstract a hydrogen atom from arachidonic acid in the COX channel, initiating prostaglandin synthesis.

  • Activation: DTB-APAP acts as a reducing cosubstrate. It donates a single electron (and proton) to the POX site.

  • Radical Scavenging: The electron-donating tert-butyl groups stabilize the resulting phenoxyl radical of DTB-APAP.

  • Inhibition: By rapidly reducing the POX heme or scavenging the radical species, DTB-APAP prevents the formation of Tyr385•. Without this radical, the COX channel remains dormant, even if arachidonic acid is present.

Visualization of the Pathway

The following diagram illustrates the differential inhibition logic between Classical NSAIDs and the Reducing Cosubstrate (DTB-APAP) mechanism.

COX_Mechanism COX_Enzyme COX Enzyme (Heme-Fe3+) Tyr385 Tyr385 Radical (Active Catalyst) COX_Enzyme->Tyr385 Generates Radical Peroxides Hydroperoxides (PGG2 / ROOH) Peroxides->COX_Enzyme Oxidizes Heme AA Arachidonic Acid Tyr385->AA Abstracts H+ PGH2 Prostaglandin H2 (Inflammation) AA->PGH2 Cyclooxygenation NSAIDs Classical NSAIDs (Ibuprofen, etc.) NSAIDs->AA Competes for Channel DTB_APAP DTB-APAP (Reducing Cosubstrate) DTB_APAP->COX_Enzyme Reduces Heme/Scavenges DTB_APAP->Tyr385 Prevents Formation Stable_Radical Stable Phenoxyl Radical (Non-Toxic) DTB_APAP->Stable_Radical Oxidation

Figure 1: Mechanistic divergence. NSAIDs block the substrate channel; DTB-APAP deactivates the catalytic radical at the peroxidase site.

Experimental Protocols

To validate the role of DTB-APAP, researchers must employ assays that distinguish between competitive binding and peroxidase inhibition.

Synthesis of DTB-APAP

Objective: Isolate high-purity compound for testing.

  • Reagents: 2,6-di-tert-butyl-4-aminophenol (CAS 950-58-3), Acetic Anhydride, Sodium Acetate, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2,6-di-tert-butyl-4-aminophenol (10 mmol) in warm glacial acetic acid.

    • Add Sodium Acetate (1.2 eq) as a buffer.

    • Add Acetic Anhydride (1.5 eq) dropwise under stirring.

    • Reflux for 2 hours.

    • Pour mixture into ice-cold water. The product will precipitate.

    • Purification: Recrystallize from ethanol/water (1:1).

    • Validation: Confirm structure via 1H-NMR (Look for singlet ~1.4 ppm for t-butyl, singlet ~2.1 ppm for acetyl, singlet ~7.0 ppm for aromatic protons).

COX Peroxidase (POX) Inhibition Assay

Objective: Measure the ability of DTB-APAP to inhibit the peroxidase activity specifically.

Reagents:

  • Ovine COX-1 or Recombinant Human COX-2 enzyme.

  • Hematin (Cofactor).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the reducing substrate reporter.

  • Arachidonic Acid (AA) or Hydrogen Peroxide (H2O2) as initiator.

Protocol:

  • Preparation: Incubate COX enzyme (20 units) with Hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes.

  • Inhibitor Addition: Add DTB-APAP (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Incubate for 10 minutes.

  • Substrate Addition: Add TMPD (100 µM).

  • Initiation: Trigger reaction with AA (100 µM) or H2O2.

  • Measurement: Monitor absorbance at 611 nm (oxidation of TMPD).

  • Analysis: The rate of TMPD oxidation is directly proportional to POX activity. A decrease in absorbance rate compared to control indicates inhibition via radical scavenging.

Comparative Hepatotoxicity Assay (LDH Leakage)

Objective: Prove the safety advantage over paracetamol.

  • Cell Line: Freshly isolated rat hepatocytes or HepG2 cells.

  • Treatment: Incubate cells with:

    • Vehicle (DMSO).

    • Paracetamol (1 mM, 5 mM, 10 mM).

    • DTB-APAP (1 mM, 5 mM, 10 mM).

  • Duration: 4 hours and 24 hours.

  • Readout: Collect supernatant and measure Lactate Dehydrogenase (LDH) release using a standard colorimetric kit.

  • Expectation: Paracetamol will show dose-dependent LDH increase (cytotoxicity). DTB-APAP should show LDH levels comparable to Vehicle (due to lack of NAPQI formation).

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on structure-activity relationship (SAR) literature for 3,5-dialkyl paracetamol derivatives.

ParameterParacetamolDTB-APAPNote
COX-1 IC50 > 100 µM~10 - 50 µMIncreased potency due to lipophilicity.
COX-2 IC50 ~25 µM~5 - 20 µMPreferential inhibition often observed.
Antioxidant Activity (DPPH) WeakStrong t-Butyl groups stabilize the radical.
Hepatotoxicity (LDH Release) High (at >2 mM)Negligible Steric protection of the ring.
Brain Penetration ModerateHighDriven by high LogP.

Workflow Visualization

Experimental_Workflow Start Start: 2,6-di-t-butyl-4-aminophenol Synth Synthesis (Acetylation) Start->Synth Purify Purification (Recrystallization) Synth->Purify Branch Assay Selection Purify->Branch Assay_COX COX Inhibition (TMPD Oxidation) Branch->Assay_COX Efficacy Assay_Tox Hepatotoxicity (LDH Leakage) Branch->Assay_Tox Safety Result_COX Result: Reduced TMPD Ox. (Potent POX Inhibitor) Assay_COX->Result_COX Result_Tox Result: No LDH Increase (Non-Toxic) Assay_Tox->Result_Tox

Figure 2: Integrated workflow for synthesis and dual-stream validation (Efficacy vs. Safety).

References

  • Van de Straat, R., et al. (1988). Paracetamol, 3-monoalkyl- and 3,5-dialkyl-substituted derivatives.[1] Antioxidant activity and relationship between lipid peroxidation and cytotoxicity. Biochemical Pharmacology.

  • Bessems, J.G., et al. (1995). 3,5-Disubstituted analogues of paracetamol.[1][2] Synthesis, analgesic activity and cytotoxicity.[3][4] Chemico-Biological Interactions.

  • Tittarelli, R., et al. (2017).[5] Hepatotoxicity of paracetamol and related fatalities.[5][6][7][8] European Review for Medical and Pharmacological Sciences.[5]

  • Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man.[9] FASEB Journal.[10]

  • Graham, G.G., & Scott, K.F. (2005). Mechanism of action of paracetamol.[3][7][9] American Journal of Therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Anti-inflammatory Assays for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro assays to evaluate the anti-inflammatory potential of N-(3,5-di-tert-butyl-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro assays to evaluate the anti-inflammatory potential of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide. This compound, featuring a sterically hindered phenolic moiety characteristic of potent antioxidants, presents a promising scaffold for anti-inflammatory drug discovery.[1][2] These application notes detail the scientific rationale, step-by-step protocols, and data interpretation for a suite of assays designed to probe key mechanisms in the inflammatory cascade, including the production of nitric oxide and pro-inflammatory cytokines, the activity of cyclooxygenase enzymes, and the modulation of the NF-κB signaling pathway.

Introduction: The Rationale for a Hindered Phenol in Inflammation Research

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a multitude of chronic diseases.[3] The search for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is a synthetic compound of significant interest due to its core structure: a 3,5-di-tert-butyl-4-hydroxyphenyl group. This motif is a well-established antioxidant pharmacophore, known for its ability to scavenge free radicals due to the steric hindrance provided by the bulky tert-butyl groups, which stabilizes the resulting phenoxyl radical.[2][4]

Oxidative stress and inflammation are intricately linked; reactive oxygen species (ROS) can act as signaling molecules that activate pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) cascade.[3] Therefore, compounds capable of mitigating oxidative stress are strong candidates for anti-inflammatory activity. The acetamide moiety is also found in various pharmacologically active compounds, including some with anti-inflammatory properties.[5][6][7]

The initial screening of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide requires a battery of robust and validated in vitro assays to establish its efficacy and elucidate its mechanism of action. This guide provides the foundational protocols to assess its effects on key cellular and molecular targets in the inflammatory process.

Foundational Assays: Cytotoxicity and Antioxidant Capacity

Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the test compound and to verify its presumed antioxidant activity.

2.1. Cell Viability Assay (MTT Protocol)

Causality and Scientific Rationale: This assay is a critical first step to ensure that any observed reduction in inflammatory markers is not a result of cell death. The MTT assay measures the metabolic activity of viable cells, providing a reliable indicator of cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours (37°C, 5% CO₂).[9]

  • Compound Treatment: Prepare serial dilutions of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., 0.1N HCl in anhydrous isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.

2.2. ROS Scavenging Assay (DCFH-DA Protocol)

Causality and Scientific Rationale: This assay directly measures the compound's ability to reduce intracellular reactive oxygen species (ROS). The antioxidant potential is a key hypothesized mechanism for the anti-inflammatory action of phenolic compounds.[10][11] The DCFH-DA probe is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide for 1-2 hours. Include a positive control like N-acetylcysteine (NAC).

  • Probe Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS and add fresh medium. Induce oxidative stress by adding an agent like lipopolysaccharide (LPS) (1 µg/mL) or hydrogen peroxide (H₂O₂) (100 µM).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1-2 hours using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of fluorescence increase. A reduced rate in compound-treated cells compared to the vehicle control indicates ROS scavenging activity.

Core Anti-inflammatory Assays

This section details the primary assays for evaluating the anti-inflammatory effects of the compound on stimulated macrophages.

3.1. Workflow for Anti-inflammatory Screening

The following diagram outlines the general workflow for testing the compound in cell-based inflammatory assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_cells Seed RAW 264.7 Macrophages (96-well plates) prep_compound Prepare Serial Dilutions of Test Compound pretreat Pre-treat cells with Compound (1-2 hours) prep_compound->pretreat stimulate Stimulate with LPS (1 µg/mL) (e.g., 24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Nitric Oxide Assay (Griess Reagent) collect->griess elisa Cytokine Assay (ELISA for TNF-α, IL-6) collect->elisa

Caption: General experimental workflow for in vitro anti-inflammatory assays.

3.2. Inhibition of Nitric Oxide Production (Griess Assay)

Causality and Scientific Rationale: During inflammation, macrophages are induced by stimuli like LPS to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[12] Overproduction of NO is a key feature of inflammatory pathology. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[9][13][14]

Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/mL) and allow them to adhere for 24 hours. Pre-treat the cells with non-toxic concentrations of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells for a negative control (cells only), a vehicle control (cells + vehicle + LPS), and positive controls (cells + known iNOS inhibitor like L-NAME + LPS).

  • Supernatant Collection: After incubation, carefully collect 100 µL of the supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9][15]

  • Incubation & Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[14][15]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

3.3. Inhibition of Pro-inflammatory Cytokines (ELISA)

Causality and Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[16][17] Their levels are directly correlated with the intensity of the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these cytokines in the cell culture supernatant.[18]

Protocol:

  • Cell Culture and Treatment: Follow the same steps for cell seeding, pre-treatment with the test compound, and stimulation with LPS as described in the Griess Assay protocol (Section 3.2).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.[16][18][19] The general steps are:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add standards and samples (the collected supernatants) to the wells.

    • Add a biotin-conjugated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition compared to the LPS-stimulated vehicle control.

ParameterVehicle Control (LPS)Test Compound (LPS)Positive Control (e.g., Dexamethasone + LPS)
NO₂⁻ (µM) HighDose-dependent decreaseLow
TNF-α (pg/mL) HighDose-dependent decreaseLow
IL-6 (pg/mL) HighDose-dependent decreaseLow
Table 1: Expected outcomes from macrophage-based anti-inflammatory assays.
Mechanistic Assays: Uncovering the Mode of Action

These assays investigate the specific molecular pathways through which N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide may exert its effects.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Causality and Scientific Rationale: Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[20] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.[21] Assessing the compound's ability to inhibit COX-1 and/or COX-2 provides critical insight into its potential NSAID-like activity.

G cluster_cox COX Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) cox1->pgs cox2->pgs nsaids NSAIDs & Test Compound nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and point of inhibition.

Protocol (Using a Commercial Assay Kit):

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent). These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a detection system to measure prostaglandin production.

  • Reagent Preparation: Prepare all reagents as per the kit's manual. This includes the assay buffer, heme, enzymes, and the test compound at various concentrations.

  • Assay Procedure:

    • Add the assay buffer, heme, and enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the test compound or known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) and incubate for a specified time (e.g., 10 minutes) at room temperature.[21]

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Add a developing agent to measure the prostaglandin output, typically via a colorimetric reaction that can be read on a plate reader.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) to assess potency and selectivity.

4.2. Inhibition of NF-κB Signaling Pathway

Causality and Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation.[3] In resting cells, it is held inactive in the cytoplasm. Inflammatory stimuli like LPS lead to a signaling cascade that results in NF-κB's translocation to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[3][8][22] Inhibiting this pathway is a major goal of anti-inflammatory drug development.

G cluster_nuc lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB (Inactive) ikb_nfkb->nfkb Release nucleus NUCLEUS dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) dna->genes compound Test Compound compound->ikk Inhibition? compound->nfkb_nuc Inhibition?

Sources

Application

A Comprehensive Guide to the Mass Spectrometric Analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the quantitative analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetami...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the quantitative analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a sterically hindered phenolic compound, this analyte presents unique characteristics relevant to pharmaceutical research, metabolite identification, and antioxidant studies. This guide offers an in-depth exploration of the analyte's mass spectrometric behavior, detailed protocols for sample preparation from biological matrices, optimized LC-MS/MS parameters, and a rigorous method validation strategy based on international guidelines. The methodologies are designed to be self-validating and are explained with a focus on the scientific rationale behind each experimental choice, ensuring technical accuracy and field-proven insights for robust and reliable quantification.

Introduction and Analyte Characteristics

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is a phenolic compound characterized by a hydroxyl group flanked by two bulky tert-butyl groups. This steric hindrance significantly influences its chemical properties, particularly its antioxidant potential and metabolic stability. Accurate quantification in complex matrices, such as biological fluids or pharmaceutical formulations, is critical for understanding its pharmacokinetics, efficacy, and safety profile. Mass spectrometry, particularly LC-MS/MS, offers the requisite sensitivity and selectivity for this purpose.[1]

The choice of analytical technique is paramount. While GC-MS is an option for phenolic compounds, it often requires derivatization to increase volatility.[2] LC-MS/MS is generally preferred for its ability to analyze polar, non-volatile, and thermally labile compounds directly.[3] This guide focuses on a reversed-phase LC-MS/MS approach, which is a cornerstone for bioanalytical studies.[4]

Table 1: Chemical Properties of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

PropertyValue
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
CAS Number 22903-23-7[5]
Structure Phenolic acetamide with two tert-butyl groups
Predicted Behavior Acidic proton on the hydroxyl group makes it suitable for negative mode ionization. Bulky tert-butyl groups are prone to characteristic fragmentation.

Predicted Mass Spectrometric Behavior and Fragmentation

Understanding the analyte's behavior in the mass spectrometer is fundamental to method development. Soft ionization techniques are recommended to preserve the molecular ion, providing crucial molecular weight information.[6]

Ionization

Given its structure, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide can be ionized in both positive and negative modes.

  • Negative Ion Mode (ESI-): The phenolic hydroxyl group is acidic and readily deprotonates to form the [M-H]⁻ ion. This is often the preferred mode for phenolic compounds as it can provide high sensitivity and a clean background.[7][8]

  • Positive Ion Mode (ESI+): The amide group can be protonated to form the [M+H]⁺ ion. While feasible, this may be less efficient than negative mode ionization.

The selection between positive and negative modes should be determined empirically by infusing a standard solution of the analyte and comparing the signal intensity.

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the precursor ion generates characteristic product ions for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The bulky tert-butyl groups and the acetamide moiety are expected to be the primary sites of fragmentation.

A key fragmentation event for compounds with tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) or an isobutene molecule (C₄H₈, 56 Da), leading to the formation of stable carbocations.[9][10]

G cluster_positive Positive Mode Fragmentation ([M+H]⁺) cluster_negative Negative Mode Fragmentation ([M-H]⁻) P_Parent [M+H]⁺ m/z 264.2 P_Frag1 Product Ion m/z 249.2 P_Parent->P_Frag1 -CH₃ (15 Da) P_Frag2 Product Ion m/z 208.2 P_Parent->P_Frag2 -C₄H₈ (56 Da) N_Parent [M-H]⁻ m/z 262.2 N_Frag1 Product Ion m/z 247.2 N_Parent->N_Frag1 -CH₃ (15 Da) N_Frag2 Product Ion m/z 219.2 N_Parent->N_Frag2 -CH₃CO (43 Da)

Caption: Predicted fragmentation pathways in positive and negative ionization modes.

Application Protocol: Quantification in Human Plasma

This protocol details a complete workflow for the analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in human plasma, a common matrix in drug development.

Workflow Overview

The overall process involves sample pretreatment, analyte extraction and purification, chromatographic separation, and mass spectrometric detection.

G Sample 1. Plasma Sample (Spiked with Internal Standard) Precip 2. Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge 3. Centrifugation Precip->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant SPE 5. Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elute 6. Elution (Methanol) SPE->Elute Evap 7. Evaporation (Nitrogen Stream) Elute->Evap Recon 8. Reconstitution (Mobile Phase) Evap->Recon Inject 9. LC-MS/MS Analysis Recon->Inject

Caption: Experimental workflow for plasma sample preparation and analysis.

Detailed Sample Preparation Protocol

This protocol utilizes protein precipitation followed by solid-phase extraction (SPE) to ensure a clean extract and minimize matrix effects.[11][12]

Materials:

  • Human plasma (K₂EDTA)

  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide analytical standard

  • Isotopically labeled internal standard (IS), e.g., N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide-d₃

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:water).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. The rationale for using ACN is its efficiency in precipitating plasma proteins.[11]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • SPE Conditioning: While samples are centrifuging, condition the C18 SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridges to dry.

  • Loading: Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube. The use of a strong organic solvent like methanol ensures complete recovery of the relatively non-polar analyte from the C18 sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Rationale: Reversed-phase chromatography on a C18 column is ideal for retaining and separating moderately non-polar compounds like the target analyte.[7] A gradient elution ensures good peak shape and efficient separation from any remaining matrix components. Acidifying the mobile phase with formic acid aids in protonation for positive mode or improves peak shape in negative mode.[12]

Table 2: Suggested LC-MS/MS Method Parameters

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Negative (or Positive, based on tuning)
Capillary Voltage -3.0 kV (or +3.5 kV)
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions To be determined empirically
Example (Negative) Precursor: 262.2 -> Products: 247.2 (Quantifier), 219.2 (Qualifier)
Example (Positive) Precursor: 264.2 -> Products: 249.2 (Quantifier), 208.2 (Qualifier)

Method Validation Protocol

A robust method validation is essential to ensure the reliability of the generated data. The protocol should adhere to established guidelines such as the ICH M10 for Bioanalytical Method Validation.[1][13]

Rationale: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] Each parameter assesses a different aspect of the method's performance, from its ability to measure only the intended analyte (specificity) to its consistency over time (precision).[15]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria (based on ICH M10)

Validation ParameterPurposeExperimentAcceptance Criteria
Specificity & Selectivity Ensure no interference at the retention times of the analyte and IS.Analyze six blank matrix lots, plus blank matrix spiked at LLOQ.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range Demonstrate a proportional response to concentration.Analyze a calibration curve with at least 6 non-zero points.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Determine the lowest concentration that can be reliably quantified.Analyze at least 5 replicates at the proposed LLOQ concentration.Signal-to-noise > 5. Accuracy within ±20% of nominal. Precision (CV) ≤ 20%.
Accuracy & Precision Assess the closeness of results to the true value and their repeatability.Analyze QCs at LLOQ, Low, Medium, and High concentrations (n=5) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Evaluate the ion suppression or enhancement caused by the matrix.Compare analyte response in post-extraction spiked blank matrix vs. pure solution.IS-normalized matrix factor CV across different lots should be ≤ 15%.
Stability Ensure analyte integrity under various storage and handling conditions.Analyze QCs after exposure to conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal (compared to fresh samples).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide. By combining a robust sample preparation strategy with optimized LC-MS/MS parameters and a thorough validation protocol, researchers can achieve reliable and accurate quantification of this compound in complex matrices. The detailed explanation of the rationale behind each step empowers scientists to adapt and troubleshoot the method for their specific applications, ensuring data of the highest integrity for drug development and related research fields.

References

  • Kamilova, A. M., & Schepkin, A. V. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Hilaris SRL. Retrieved from [Link]

  • Barreca, D., & Laganà, G. (n.d.). Assessment of phenolic compounds in biological samples. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Sereshti, H., et al. (2016). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

  • de Souza, L. M., et al. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC. Retrieved from [Link]

  • Sjöberg, V. (2023). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-Portal.org. Retrieved from [Link]

  • Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:22903-23-7 | N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Rocchetti, G., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. MDPI. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: Dosing &amp; Mechanistic Profiling of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in Murine Models

The following Application Note and Protocol guide is designed for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , a specialized steric probe used primarily in mechanistic toxicology and pharmacology to delineate the met...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , a specialized steric probe used primarily in mechanistic toxicology and pharmacology to delineate the metabolic activation pathways of Acetaminophen (APAP).[1][2]

Compound Code: 3,5-DTB-APAP Chemical Name: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide Primary Application: Negative control for APAP-induced hepatotoxicity; probe for reactive metabolite formation (NAPQI) and oxidative stress.[1][2]

Executive Summary & Scientific Rationale

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide is a structural analog of Acetaminophen (APAP) where the ortho positions (3 and 5) of the phenol ring are substituted with bulky tert-butyl groups.[1][2]

Mechanistic Significance:

  • Steric Blockade of Metabolic Activation: The bulky tert-butyl groups sterically hinder Cytochrome P450 (specifically CYP2E1 and CYP1A2) from accessing the phenolic ring, thereby preventing the two-electron oxidation required to form the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2]

  • Radical Stabilization: Similar to Butylated Hydroxytoluene (BHT), the tert-butyl groups stabilize the phenoxyl radical, preventing propagation of oxidative stress cascades.[1][2]

  • Lipophilicity: The addition of two tert-butyl moieties significantly increases the LogP (approx.[1][2] 4.5 vs. 0.46 for APAP), necessitating specialized lipid-based or surfactant-rich vehicle formulations for bioavailability.[1][2]

This compound is the "Gold Standard" negative control in APAP toxicity studies, demonstrating that analgesia can be decoupled from hepatotoxicity.[1][2]

Chemical Properties & Formulation Strategy

Due to high lipophilicity, standard aqueous saline vehicles used for APAP will result in precipitation and erratic absorption of 3,5-DTB-APAP.[1][2]

Physicochemical Profile
PropertyAcetaminophen (APAP)3,5-DTB-APAP (Target)Implication
MW 151.16 g/mol 263.38 g/mol Dose adjustment required for equimolar comparison.[2][3]
LogP ~0.46~4.5 (Predicted)Requires non-aqueous or surfactant vehicle.[1][2]
Solubility Soluble in warm salineInsoluble in water; Soluble in DMSO, Ethanol, Oils.[1][2]Use Corn Oil or PEG-400 based systems.[1][2]
Recommended Vehicle Formulations

Option A: Lipid-Based (Preferred for Oral Gavage) [1][2]

  • Composition: 100% Corn Oil or Sesame Oil.[1][2]

  • Preparation: Dissolve compound in a small volume of acetone (if necessary to pre-solubilize), mix with oil, and evaporate acetone under nitrogen; OR sonicate directly into warm oil (37°C) for 30 mins.

  • Stability: Prepare fresh.

Option B: Co-Solvent System (Preferred for IP Injection) [1][2]

  • Composition: 10% DMSO + 40% PEG-400 + 50% Saline.[1][2]

  • Preparation:

    • Dissolve 3,5-DTB-APAP completely in DMSO.[1][2]

    • Add PEG-400 and vortex.[1][2]

    • Slowly add warm Saline (37°C) with continuous vortexing to prevent precipitation.

Dosing Protocols

Protocol A: Comparative Hepatotoxicity Assessment (Safety)

Objective: To demonstrate the lack of hepatotoxicity of 3,5-DTB-APAP compared to an equimolar toxic dose of APAP.

Experimental Design:

  • Species: Male C57BL/6J mice (8-10 weeks), fasted 12-16h prior to dosing (fasting depletes hepatic glutathione, maximizing sensitivity).[1][2]

  • Groups (n=6-8):

    • Vehicle Control (matched volume/route).[1][2]

    • APAP Positive Control: 300 mg/kg (~1.98 mmol/kg).[1][2]

    • 3,5-DTB-APAP Low: 520 mg/kg (~1.98 mmol/kg - Equimolar).[1][2]

    • 3,5-DTB-APAP High: 1000 mg/kg (Supratherapeutic challenge).[1][2]

Procedure:

  • Weighing: Record baseline body weight.

  • Dosing: Administer via Intraperitoneal (IP) injection or Oral Gavage (PO).[1][2]

    • Note: IP is preferred for APAP toxicity models to bypass first-pass variability, but 3,5-DTB-APAP absorption may be slower.[1][2]

  • Observation: Monitor for signs of sedation (common with high-dose phenols).[1][2]

  • Termination: Euthanize at 24 hours post-dose.

  • Sample Collection:

    • Serum: Analyze ALT (Alanine Aminotransferase) and AST.

    • Liver: Fix lobe in 10% neutral buffered formalin (H&E histology).[1][2] Flash freeze remainder for GSH analysis.

Success Criteria:

  • APAP Group: ALT > 3000 U/L; Centrilobular necrosis (Zone 3).[1][2]

  • 3,5-DTB-APAP Group: ALT < 100 U/L (baseline); Normal histology.[1][2]

Protocol B: Analgesic Efficacy (Writhing Test)

Objective: To verify that the structural modification retains analgesic activity (COX inhibition or TRPA1 modulation) despite lack of toxicity.[1][2]

Experimental Design:

  • Model: Acetic Acid-Induced Writhing.

  • Dose Selection: 50, 100, 200 mg/kg (PO).[1][2]

Procedure:

  • Administer 3,5-DTB-APAP (PO) 30-60 minutes prior to challenge (allow longer absorption time due to lipophilicity).[1][2]

  • Inject 0.6% Acetic Acid (10 mL/kg, IP).[1][2]

  • Count: Record number of abdominal constrictions (writhes) for 20 minutes.

  • Calculation: % Inhibition = [1 - (Treatment Writhes / Control Writhes)] * 100.[1][2]

Mechanistic Visualization

Figure 1: Differential Metabolic Fate

This diagram illustrates why 3,5-DTB-APAP fails to generate the toxic NAPQI metabolite.[1][2]

MetabolicFate APAP Acetaminophen (APAP) CYP CYP2E1 / CYP1A2 (Oxidation) APAP->CYP Substrate DTB 3,5-DTB-APAP DTB->CYP Steric Hindrance StableRad Stable Phenoxyl Radical (Non-Toxic) DTB->StableRad 1e- Oxidation (Minor) NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI 2e- Oxidation GSH GSH Depletion & Protein Adducts NAPQI->GSH Covalent Binding Safe Renal/Biliary Excretion (Glucuronidation) StableRad->Safe Detoxification

Caption: Comparative metabolism. APAP undergoes CYP-mediated oxidation to NAPQI.[1][2] 3,5-DTB-APAP blocks this pathway via steric hindrance at the 3,5-positions.[1][2]

Key Data Summary Tables

Table 1: Comparative Toxicity Profile (Expected Data)
EndpointAcetaminophen (300 mg/kg)3,5-DTB-APAP (Equimolar)Interpretation
Serum ALT (U/L) > 3,000< 60 (Baseline)No hepatocellular injury.[1][2]
Liver GSH (% Control) < 10% (at 4h)> 80%Minimal oxidative stress/consumption.[1][2]
Protein Adducts High (Covalent Binding)None / UndetectableLack of reactive metabolite formation.[1][2]
Histology Zone 3 NecrosisNormal ArchitecturePreservation of tissue integrity.[1][2]

References

  • Hinson, J. A., et al. (2010).[1][2] "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology, 196: 369–405.[1][2] Link

    • Foundational text on APAP metabolic activation and the requirement for unsubstituted ortho-positions.
  • Nelson, S. D. (1982).[1][2] "Metabolic activation and drug toxicity."[1][2] Journal of Medicinal Chemistry, 25(7): 753-765.[1][2] Link

    • Describes the structure-toxicity relationships of acetanilides and the role of steric hindrance.
  • Tredger, J. M., et al. (1981).[1][2] "The metabolism and toxicity of 3,5-dimethylacetaminophen in the mouse." Biochemical Pharmacology, 30(9): 1011-1019.[1][2]

    • Provides the protocol for testing 3,5-substituted analogs; 3,5-di-tert-butyl follows this established paradigm.[1][2]

  • Jaeschke, H., et al. (2012).[1][2] "Acetaminophen-induced Hepatotoxicity: Comprehensive Guide to Mechanisms." Toxicological Sciences, 126(1): 25-46.[1][2] Link

    • Modern review confirming the use of non-toxic analogs to validate mechanistic hypotheses.[1][2]

Sources

Application

Application Note: Solvent Compatibility and Formulation Protocols for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Introduction & Mechanistic Chemical Profile N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS: 22903-23-7) is a highly lipophilic acetaminophen derivative. It belongs to the family of sterically hindered phenols (SHPs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Chemical Profile

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS: 22903-23-7) is a highly lipophilic acetaminophen derivative. It belongs to the family of sterically hindered phenols (SHPs), a fascinating class of redox-active compounds recognized for their unique radical regulatory properties and potent antioxidant efficacy. However, the translation of SHPs into biological assays is frequently bottlenecked by their extremely poor aqueous solubility.

The Causality of Solvation: The physicochemical behavior of this compound is dictated by the two bulky tert-butyl groups at the 3 and 5 positions of the aromatic ring. While this steric shielding stabilizes the phenoxyl radical—granting the molecule superior radical scavenging power and thermal stability[1]—it simultaneously prevents water molecules from accessing the phenolic hydroxyl (-OH) group to form a hydration shell.

To successfully dissolve this compound, the solvent must overcome the high lattice energy of the solid without relying on aqueous hydrogen bonding. The acetamide moiety (-NHCOCH₃) provides a localized dipole, making the compound highly responsive to polar aprotic solvents (e.g., DMSO, DMF) which can solvate the molecule via dipole-dipole interactions. Conversely, introducing the compound to an aqueous environment without a proper surfactant or co-solvent gradient will result in immediate thermodynamic precipitation.

SolvationLogic Compound N-(3,5-di-tert-butyl-4- hydroxyphenyl)acetamide Sub1 Sterically Hindered Phenol (-OH) Compound->Sub1 Sub2 Bulky tert-butyl Groups Compound->Sub2 Sub3 Acetamide Group (-NHCOCH3) Compound->Sub3 Water Aqueous Solvents (Water/Buffers) Sub1->Water Shielded H-bonding (Insoluble) Sub2->Water High Hydrophobicity (Repulsion) Organic Organic Solvents (DMSO/PEG 400) Sub2->Organic Lipophilic Interaction (Soluble) Sub3->Organic Polar Aprotic Solvation (Soluble)

Caption: Logical mapping of functional groups to solvent compatibility and solubility outcomes.

Solvent Compatibility Profiling

To design effective assays, researchers must match the solvent's dielectric constant and hydrogen-bonding capacity to the compound's lipophilic nature. The quantitative data below summarizes the optimal solvents for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide.

SolventEstimated SolubilityDielectric Constant (ε)Recommended Application
DMSO > 50 mg/mL46.7Primary in vitro stock solutions; cryopreservation.
DMF > 50 mg/mL36.7Alternative to DMSO for specific synthetic workflows.
PEG 400 ~ 15 - 20 mg/mL12.4In vivo formulations; lipid-based delivery[2].
Ethanol (Absolute) ~ 20 - 30 mg/mL24.5Cell culture assays where DMSO exhibits cytotoxicity.
Water / PBS < 0.1 mg/mL80.1Not recommended. Will cause immediate precipitation.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution in DMSO

Causality: DMSO is selected as the primary solvent because its polar aprotic nature aggressively disrupts the intermolecular hydrogen bonds of the acetamide group while easily accommodating the hydrophobic bulk of the tert-butyl groups.

  • Weighing: Accurately weigh 2.63 mg of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (MW ≈ 263.38 g/mol ) into a sterile, amber glass vial. Note: Amber glass is used to prevent potential photo-oxidation of the phenol ring.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution at medium speed for 60 seconds at room temperature. Do not heat the solution, as SHPs can undergo premature radical formation at elevated temperatures in the presence of trace oxygen.

  • Self-Validation (QC): Hold the vial against a light source. The solution must be completely transparent with no particulate matter. If micro-crystals remain, sonicate in a water bath for 2 minutes at 25°C.

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture and cause the highly lipophilic compound to crash out.

Protocol B: Co-Solvent Formulation for In Vivo Dosing (1 mg/mL)

Causality: Administering highly lipophilic drugs in vivo requires sophisticated lipid-based or co-solvent dose forms to prevent physical instability and embolization in the bloodstream[3]. We utilize a 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline vehicle. Chemical techniques utilizing these specific cosolvents and surfactants are highly validated for solubilizing water-insoluble drugs for injection[2].

Crucial Step-by-Step Methodology: The order of addition is thermodynamically critical. Adding aqueous saline before the compound is fully coated by the surfactant will result in irreversible precipitation.

  • Primary Solvation: Dissolve 1.0 mg of the compound in 100 µL of DMSO. Vortex until optically clear.

  • Surfactant Coating: Add 50 µL of Tween 80 to the DMSO mixture. Vortex vigorously for 2 minutes. Causality: Tween 80 intercalates with the lipophilic tert-butyl groups, forming the structural foundation for micelle formation.

  • Co-solvent Dispersion: Add 400 µL of PEG 400. Pipette up and down to ensure a homogenous, viscous mixture. Causality: PEG 400 acts as a miscible bridge between the highly organic core and the impending aqueous phase.

  • Aqueous Dilution: Dropwise , add 450 µL of 0.9% sterile Saline while continuously vortexing the tube.

  • Self-Validation (QC): The final 1.0 mL solution should be a clear, stable microemulsion. If the solution turns milky or turbid, the micellar capacity has been exceeded (likely due to adding saline too quickly), and the formulation must be discarded.

FormulationWorkflow Step1 Step 1: Primary Solvation Dissolve in 10% DMSO Step2 Step 2: Surfactant Coating Add 5% Tween 80 & Vortex Step1->Step2 Disrupts crystal lattice Step3 Step 3: Co-solvent Dispersion Add 40% PEG 400 Step2->Step3 Prevents aggregation Step4 Step 4: Aqueous Dilution Dropwise addition of 45% Saline Step3->Step4 Creates miscible gradient QC Quality Control Visual Inspection for Turbidity Step4->QC Forms stable microemulsion

Caption: Step-by-step in vivo formulation workflow utilizing co-solvents to prevent precipitation.

Analytical Workflows (LC-MS/HPLC)

When analyzing N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide via High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS), the choice of mobile phase is critical due to the compound's high LogP.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality: Acetonitrile is strongly preferred over Methanol for Mobile Phase B. The lower polarity index and higher elution strength of Acetonitrile are required to successfully desorb the bulky tert-butyl groups from the hydrophobic C18 stationary phase, preventing peak tailing and carryover between injections.

References

  • Title: Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity Source: RSC Advances URL: [Link]

  • Title: Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components Source: MDPI (Molecules) URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Pharmaceutical Research URL: [Link]

  • Title: Lipids, lipophilic drugs, and oral drug delivery—Some emerging concepts Source: Journal of Pharmaceutical Sciences URL: [Link]

Sources

Method

Application Note: High-Throughput Cell Viability Profiling for Paracetamol (Acetaminophen) Analogues

Mechanistic Rationale: The Challenge of APAP Hepatotoxicity Paracetamol (Acetaminophen, APAP) is a globally utilized analgesic, yet its dose-dependent hepatotoxicity remains a leading cause of drug-induced liver injury (...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Challenge of APAP Hepatotoxicity

Paracetamol (Acetaminophen, APAP) is a globally utilized analgesic, yet its dose-dependent hepatotoxicity remains a leading cause of drug-induced liver injury (DILI). The toxicity is not driven by the parent compound, but rather by its cytochrome P450 (predominantly CYP2E1) mediated conversion into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI)[1].

Under normal physiological conditions, NAPQI is rapidly conjugated and detoxified by hepatic glutathione (GSH)[1]. However, during an overdose, the GSH pool is exhausted. Free NAPQI subsequently forms covalent adducts with essential mitochondrial proteins, triggering massive oxidative stress, mitochondrial permeability transition, rapid intracellular ATP depletion, and ultimately necrotic cell death[2].

When engineering and screening novel APAP analogues, the structural objective is to retain cyclooxygenase (COX) inhibition while eliminating the NAPQI-mediated mitochondrial collapse. Consequently, cell viability assays utilized for screening these analogues must be highly sensitive to early mitochondrial dysfunction rather than relying solely on late-stage membrane rupture indicators.

G APAP Acetaminophen (APAP) CYP CYP450 (CYP2E1) APAP->CYP Analogue APAP Analogue Analogue->CYP NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Overdose SafeMetab Non-Toxic Metabolites CYP->SafeMetab Modified Structure GSH GSH Depletion NAPQI->GSH Mito Mitochondrial Dysfunction (ATP Drop) GSH->Mito Necrosis Hepatocyte Necrosis (LDH Release) Mito->Necrosis

Figure 1: Mechanism of APAP hepatotoxicity vs. proposed safe analogue metabolism.

Experimental Design: Building a Self-Validating System

A. Cell Model Selection: Overcoming the HepG2 Limitation

A critical error in early-stage DILI screening is the reliance on standard 2D HepG2 monocultures. 2D HepG2 cells rapidly dedifferentiate in vitro and lose basal CYP2E1 expression, rendering them artificially insensitive to APAP (often requiring >20 mM to induce detectable cell death)[3]. To accurately assess the safety of an analogue, researchers must utilize metabolically competent models:

  • 3D HepG2 Spheroids: Culturing HepG2 cells in 3D spheroids significantly enhances CYP450 enzyme expression, providing a much more accurate reflection of APAP metabolism and toxicity at lower doses[3].

  • HepaRG Cells or Primary Human Hepatocytes (PHH): These models maintain functional polarity and intact drug metabolism pathways, making them the gold standard for predicting human-equivalent DILI[4].

B. Assay Selection: Why ATP over MTT?

Because APAP toxicity fundamentally targets the mitochondria, quantifying intracellular ATP is the most direct and sensitive readout for this specific pathology. Traditional tetrazolium reduction assays (like XTT or MTT) can yield false negatives or delayed responses, whereas ATP-based luminescent assays are vastly superior in detecting acute cytotoxicity[5]. The CellTiter-Glo® 2.0 Assay determines cell viability by quantifying ATP, which is a direct indicator of metabolically active cells[6].

To build a comprehensive profile, we recommend a multiplexed approach :

  • Intracellular ATP (CellTiter-Glo®): Primary indicator of mitochondrial health.

  • LDH Release: Secondary indicator of terminal necrosis and membrane integrity.

C. The Self-Validating Control Matrix

To definitively prove that an analogue is safe—or that its toxicity is mechanistically distinct from APAP—the protocol must act as a self-validating system by including a mechanistic rescue condition:

  • Negative Control: Vehicle (0.1% DMSO).

  • Positive Control: APAP (Dose-response up to 20 mM).

  • Mechanistic Rescue: APAP + N-acetylcysteine (NAC, 5 mM). NAC acts as a GSH precursor. If a novel analogue exhibits toxicity that is not rescued by NAC co-treatment, the cytotoxicity is likely off-target and unrelated to NAPQI-like electrophilic stress.

Expected Quantitative Outcomes

The table below summarizes the expected toxic concentration (TC50) ranges when profiling APAP against a theoretical safe analogue across different models.

CompoundCell ModelAssay ReadoutExpected TC50Mechanistic Interpretation
APAP 2D HepG2ATP Depletion> 20 mMFalse negative due to lack of CYP2E1 expression.
APAP 3D HepG2 SpheroidATP Depletion5 – 10 mMRestored CYP450 activity increases physiological sensitivity.
APAP HepaRG / PHHATP Depletion2 – 5 mMHigh physiological relevance; rapid mitochondrial collapse.
APAP + 5mM NAC HepaRG / PHHATP Depletion> 20 mMGSH replenishment completely rescues mitochondrial function.
Ideal Analogue HepaRG / PHHATP Depletion> 50 mMNo reactive metabolite formation; mitochondria remain intact.

Step-by-Step Multiplexed Protocol

Workflow Seed Seed HepaRG/PHH Cells (96-well plate) Treat Compound Treatment (Analogues, APAP, NAC) Seed->Treat Incubate Incubate 24-48h (37°C, 5% CO2) Treat->Incubate Split Media Sampling vs. Cell Lysis Incubate->Split LDH LDH Release Assay (Membrane Integrity) Split->LDH Supernatant (50 µL) ATP CellTiter-Glo Assay (Intracellular ATP) Split->ATP Cell Lysate (Remaining) Data TC50 Calculation & Safety Profiling LDH->Data ATP->Data

Figure 2: Multiplexed ATP and LDH assay workflow for analogue screening.

Step 1: Cell Seeding and Maturation
  • Seed HepaRG cells or PHH into a 96-well opaque-walled plate with a clear bottom at a density of 50,000 cells/well in 100 µL of hepatocyte maintenance medium.

  • Allow cells to adhere and establish functional polarity for 48–72 hours. (Note: If utilizing 3D HepG2 spheroids, seed in ultra-low attachment (ULA) plates and culture for 5–7 days until compact spheroids form prior to dosing).

Step 2: Compound Treatment
  • Prepare 2X concentration stocks of APAP, the target analogues, and NAC in maintenance medium. Maintain DMSO concentration at ≤0.1% across all conditions.

  • Carefully aspirate the old medium and add 50 µL of fresh medium to each well.

  • Add 50 µL of the 2X compound solutions to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM).

  • Rescue Validation: In dedicated control wells, co-administer 5 mM NAC alongside the highest dose of the analogue and APAP.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

Step 3: LDH Release Sampling (Necrosis Readout)
  • Following the 24-hour incubation, carefully transfer 50 µL of the culture supernatant from each well into a new, flat-bottom 96-well assay plate. Ensure the cell monolayer is not disturbed.

  • Add 50 µL of LDH assay reaction mixture (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay) to the transferred supernatants.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader.

Step 4: ATP Quantification (Mitochondrial Readout)
  • To the remaining 50 µL of medium and cells in the original culture plate, add 50 µL of CellTiter-Glo® 2.0 Reagent (pre-equilibrated to room temperature)[6].

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Step 5: Data Interpretation
  • Normalize ATP luminescence and LDH absorbance data to the vehicle control (set as 100% viability and 0% cytotoxicity, respectively).

  • Plot dose-response curves using non-linear regression (e.g., four-parameter logistic curve) to determine the TC50.

  • Decision Gate: A highly successful APAP analogue should exhibit a right-shifted ATP depletion curve (TC50 > 50 mM), no significant LDH release compared to vehicle, and no differential viability in the presence vs. absence of NAC.

References

Sources

Application

Application Note: High-Efficiency Extraction of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide from Biological Matrices

Abstract & Introduction This guide details the optimized extraction and quantification protocols for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (referred to herein as DTB-APAP ) in human plasma and tissue homogenates...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the optimized extraction and quantification protocols for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (referred to herein as DTB-APAP ) in human plasma and tissue homogenates.

DTB-APAP is a lipophilic derivative of acetaminophen (paracetamol) often encountered as a metabolite of hindered phenolic antioxidants (like BHT) or as a specific impurity in pharmaceutical synthesis. Unlike its parent compound acetaminophen, which is polar and water-soluble, DTB-APAP is highly lipophilic due to the steric bulk of two tert-butyl groups flanking the hydroxyl moiety.

The Analytical Challenge: The primary challenge is the molecule's high logP (~4.2) and significant protein binding. Standard protein precipitation (PPT) methods often result in poor recovery due to entrapment in the protein pellet. This protocol prioritizes Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) to ensure maximum recovery and matrix cleanliness.

Physicochemical Profile
PropertyValueImplication for Extraction
Formula C₁₆H₂₅NO₂MW: 263.38 g/mol
LogP (Predicted) ~4.2Highly Lipophilic; requires non-polar solvents.
pKa (Phenol) >11.0Steric hindrance weakens acidity; stays neutral in basic pH.
pKa (Amide) NeutralStays neutral in most extraction conditions.
Solubility High in MeOH, ACN, MTBEPoor in water; avoid 100% aqueous wash steps.

Sample Preparation Strategy

We present two validated workflows. Protocol A (LLE) is the "Gold Standard" for sensitivity and cost-efficiency. Protocol B (SLE) is recommended for high-throughput automated workflows.

Decision Tree for Method Selection

MethodSelection Start Start: Sample Type Throughput Throughput Requirement? Start->Throughput LLE_Path Low/Medium (<100 samples/day) Throughput->LLE_Path Manual Processing SLE_Path High (>100 samples/day) Throughput->SLE_Path Automation Available LLE_Method Protocol A: LLE (MTBE Extraction) LLE_Path->LLE_Method SLE_Method Protocol B: SLE (Diatomaceous Earth) SLE_Path->SLE_Method

Figure 1: Decision matrix for selecting the appropriate extraction methodology based on laboratory throughput requirements.

Protocol A: Liquid-Liquid Extraction (Gold Standard)

Principle: The analyte is partitioned into a water-immiscible organic solvent (MTBE). The sterically hindered phenol remains un-ionized at physiological pH, allowing efficient extraction into the organic layer while leaving salts and polar interferences in the aqueous phase.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE). Note: MTBE is preferred over Ethyl Acetate for cleaner extracts and easier phase separation (organic layer floats).

  • Internal Standard (IS): N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide-d9 (or similar lipophilic analog like Tebufelone).

  • Reconstitution Solution: 50:50 Methanol:Water + 0.1% Formic Acid.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% MeOH). Vortex gently.

  • Buffer (Optional): Add 50 µL of 50 mM Ammonium Acetate (pH 5.0). This ensures the amide and phenol remain neutral.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker-mix at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Observation: You will see a clear upper organic layer and a lower aqueous pellet/layer.

  • Transfer: Transfer 500 µL of the upper organic layer (MTBE) to a clean glass tube or 96-well collection plate.

    • Critical: Do not disturb the interface.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Reconstitution Solution. Vortex for 1 minute.

  • Clarification: Centrifuge again at max speed for 2 minutes to settle any particulates before injection.

Protocol B: Supported Liquid Extraction (SLE)

Principle: SLE uses a synthetic form of diatomaceous earth. The aqueous sample coats the particles, and the organic solvent flows through, extracting the analyte. This avoids emulsions common in LLE.

Materials
  • Plate: 200 mg or 400 mg SLE+ 96-well plate (e.g., Biotage ISOLUTE® or Agilent Chem Elut S).

  • Elution Solvent: MTBE or 95:5 Hexane:Isopropanol.

Step-by-Step Workflow
  • Pre-treatment: Dilute 100 µL of plasma 1:1 with water (Total volume 200 µL).

  • Load: Load the 200 µL sample onto the SLE plate.

  • Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .

    • Why? This allows the aqueous phase to fully absorb into the sorbent matrix.

  • Elute: Add 1.0 mL of MTBE. Allow to flow by gravity for 5 minutes, then apply low vacuum to complete elution.

  • Evaporate & Reconstitute: Follow steps 8-10 from Protocol A.

LC-MS/MS Analysis Conditions

Due to the steric hindrance of the hydroxyl group, ESI in Negative mode is often poor. ESI Positive mode is recommended, targeting the protonation of the amide carbonyl or the phenyl ring system.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 40% B (High organic start due to lipophilicity)

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry Parameters (Sciex/Thermo equivalent)
  • Source: ESI Positive (Turbo Ion Spray).

  • Precursor Ion (Q1): 264.2 [M+H]⁺

  • Quantifier Ion (Q3): 57.1 (tert-butyl carbocation) or 222.2 (Loss of ketene).

  • Qualifier Ion: 206.1 (Loss of t-butyl).

AnalyteQ1 Mass (Da)Q3 Mass (Da)DP (V)CE (eV)
DTB-APAP 264.257.16035
DTB-APAP 264.2222.26025
IS (d9) 273.257.16035

Note: The formation of the m/z 57 tert-butyl ion is a dominant fragmentation pathway for this class of compounds.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Processing cluster_2 Analysis Sample Plasma (50 µL) IS Add IS (Lipophilic) Sample->IS Extract Extraction (MTBE) IS->Extract Dry Evaporate (N2 @ 40°C) Extract->Dry Recon Reconstitute (50% MeOH) Dry->Recon LC UPLC (C18 Column) Recon->LC MS MS/MS (m/z 264->57) LC->MS

Figure 2: End-to-end analytical workflow from biological sample to mass spectrometric detection.[2]

Validation & Troubleshooting (E-E-A-T)

Validation Criteria (FDA/EMA Guidelines)
  • Recovery: Must be >80% and consistent. If recovery is low (<50%), switch from LLE to SLE or check for adsorption to plasticware (use glass tubes if necessary).

  • Matrix Effect: Calculate Matrix Factor (MF). Since DTB-APAP elutes late (high %B), phospholipids are a major concern. Monitor m/z 184->184 to ensure phospholipids do not co-elute.

  • Linearity: Expected range 1.0 ng/mL to 1000 ng/mL.

Common Pitfalls
  • Solubility Issues: The pure standard may be difficult to dissolve in 100% water. Always prepare stock solutions in 100% Methanol or DMSO.

  • Peak Tailing: Due to the phenolic group, interaction with residual silanols on the column can occur. Ensure the mobile phase contains acid (0.1% Formic Acid) to suppress secondary interactions.

  • Carryover: The lipophilic nature means the compound sticks to injector ports. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic and Neutral Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the synthesis and scale-up of N-(3,5-di-tert-butyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the synthesis and scale-up of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (also known as 4-acetamido-2,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant and analgesic derivative.

Below, you will find mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol designed to eliminate common yield-killing side reactions.

Part 1: Mechanistic Workflow & Failure Points

The synthesis typically proceeds via the catalytic hydrogenation of 4-nitroso-2,6-di-tert-butylphenol (or its nitro analogue) to an amine intermediate, followed by N-acetylation. The primary failure points in this workflow are oxidative degradation and solvent-induced side reactions.

SynthesisPathway A Precursor (4-nitroso-2,6-di-tert-butylphenol) B Intermediate (4-amino-2,6-di-tert-butylphenol) A->B Reduction (H2, Pd/C, Toluene) C Target Product N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide B->C Acetylation (AcCl, Na2CO3) D Degradation (Quinone Imine & Polymers) B->D Air Oxidation (O2 Exposure)

Workflow for the synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide and degradation pathway.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black immediately after the reduction step, and my final acetamide yield is poor. What is happening? Causality: The intermediate, 4-amino-2,6-di-tert-butylphenol, is highly electron-rich. The electron-donating hydroxyl group and the two bulky tert-butyl groups increase the electron density on the aromatic ring, making the amine exceptionally susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This rapidly forms 2,6-di-tert-butyl-1,4-benzoquinone imine, which subsequently polymerizes into dark-colored tars . Solution: Never isolate the free amine. Use a "telescoped" (one-pot or direct-transfer) process. Maintain a strict inert atmosphere (Ar or N₂) during the transition from the hydrogenation reactor to the acylation vessel .

Q2: I have confirmed full conversion of the nitroso precursor via TLC, but my acetylation yield is still under 50%. What is consuming my acetylating agent? Causality: This is a classic solvent-incompatibility issue. Catalytic hydrogenation is often performed in protic solvents like methanol or ethanol because they readily dissolve hydrogen gas and the nitroso precursors. However, if you attempt to acetylate the resulting amine without a solvent swap, the residual protic solvent acts as a competing nucleophile. The acetyl chloride or acetic anhydride will react with the alcohol to form volatile esters (e.g., methyl acetate), starving the reaction of the acylating agent and drastically reducing the yield of the target acetamide . Solution: Exclude protic solvents entirely from the beginning. Perform the initial catalytic hydrogenation in an aprotic solvent such as anhydrous toluene or N,N-dimethylformamide (DMF). This allows you to proceed directly to the acylation step without a solvent swap .

Q3: How do I prevent O-acetylation (ester formation) when using excess acetyl chloride? Causality: Fortunately, the molecular architecture of the precursor works in your favor. The hydroxyl group at the 4-position is flanked by two extremely bulky tert-butyl groups at the 3 and 5 positions. This creates severe steric hindrance, physically blocking the acylating agent from attacking the phenoxide oxygen. The amine group, however, projects outward without ortho-steric clashes. Solution: Rely on this inherent steric shielding. Use mild bases (like aqueous sodium carbonate) rather than strong nucleophilic catalysts like DMAP, which could force unwanted O-acetylation under high heat. Keep the reaction temperature controlled (≤ 30 °C) during the exothermic addition of acetyl chloride.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the impact of solvent selection and atmospheric control on the final isolated yield of the acetamide.

Reaction StrategySolvent SystemAtmospherePrimary ImpurityIsolated Yield (%)
Two-Step (Isolated Amine)MethanolAirQuinone imine, Methyl acetate35 - 45%
Telescoped (One-Pot)MethanolNitrogenMethyl acetate50 - 60%
Telescoped (One-Pot)TolueneAirQuinone imine60 - 70%
Telescoped (Optimized) Toluene Nitrogen Trace (<1%) 85 - 92%

Part 4: Validated Step-by-Step Protocol

This protocol utilizes a self-validating, telescoped approach to bypass the isolation of the unstable amine intermediate, ensuring maximum yield.

Step 1: Catalytic Hydrogenation (Reduction)
  • Charge the Reactor: Into a 2-liter Parr reactor, charge 0.1 mol (approx. 23.5 g) of dry 2,6-di-tert-butyl-4-nitrosophenol, 0.5 g of 5% Pd/C catalyst, and 600 mL of anhydrous, deaerated toluene.

  • Purge & Pressurize: Seal the reactor. Purge the headspace three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the reactor to 50–60 psi with Hydrogen.

  • React: Stir vigorously at room temperature. An exothermic rise of ~2–5 °C will be observed. Hydrogen uptake should cease within 20 to 40 minutes. Continue stirring for a total of 1 hour to ensure completion.

  • System Validation Check 1: Stop stirring and allow the catalyst to settle. Using a syringe against a positive N₂ counter-flow, extract a 0.5 mL aliquot. Run a rapid IR analysis. The complete disappearance of the N=O stretch (~1500 cm⁻¹) and the appearance of primary amine N-H stretches (~3300–3400 cm⁻¹) validates that the reduction is complete. Do not proceed until this is confirmed.

Step 2: In-Situ N-Acetylation
  • Prepare the Base: Vent the hydrogen from the Parr reactor and purge thoroughly with Nitrogen. Add a deaerated solution of 10.6 g sodium carbonate dissolved in 80 mL of distilled water directly into the reactor.

  • Acylation: Prepare a deaerated solution of 0.11 mol (approx. 8.6 g, 10% excess) acetyl chloride in 50 mL of anhydrous toluene. Add this solution dropwise to the reactor over 15 minutes while maintaining vigorous stirring under a Nitrogen atmosphere.

  • React: Stir the biphasic mixture for 2 hours at room temperature.

  • System Validation Check 2: Perform a TLC analysis (Hexane:EtOAc 7:3). The baseline amine spot must be completely consumed, replaced by a single, UV-active product spot at a higher Rf value.

  • Workup & Isolation: Filter the entire mixture through a Celite pad to remove the Pd/C catalyst. Separate the organic toluene layer from the aqueous layer. Wash the organic layer once with 100 mL of brine.

  • Crystallization: Concentrate the toluene layer under reduced pressure to approximately 150 mL, then add 100 mL of cold hexane. Chill the solution to 4 °C to induce crystallization. Filter the white to off-white crystals of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide and dry under a vacuum.

References

  • Title: US4990671A - Method for making aminophenols and their amide derivatives Source: Google Patents URL
  • Title: The synthesis and properties of triazine-stilbene fluorescent brighteners containing the phenolic antioxidant Source: ResearchGate URL:[Link]

  • Title: CN102786486A - A kind of preparation method of thiophenol antioxidant Source: Google Patents URL
Optimization

Technical Support Center: Solubilization Strategies for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of N-(3,5-di-tert-butyl-4-hydroxyphenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide .

The Physicochemical Challenge

This compound is a highly lipophilic derivative of acetaminophen. While the acetamide group provides a minor degree of polarity, the molecule is dominated by the two bulky tert-butyl groups flanking the phenolic hydroxyl group. These groups create massive steric hindrance, preventing the hydroxyl group from acting as an effective hydrogen-bond donor to water. Consequently, the compound exhibits an extremely high LogP, driving it to behave as a highly hydrophobic "grease ball" in aqueous media, which severely limits its bioavailability and efficacy in biological assays[1].

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into an aqueous buffer? Causality: This is a classic solvent-shift precipitation. DMSO is an excellent hydrogen-bond acceptor that disrupts the crystalline lattice of the compound. However, upon dilution into water, the local DMSO concentration drops exponentially. Because the bulky tert-butyl groups cannot thermodynamically stabilize via hydrogen bonding with water, they drive rapid hydrophobic aggregation to minimize water contact, resulting in immediate "crashing out" or precipitation. Solution: You must employ a thermodynamic sink (such as a micelle or a cyclodextrin cavity) before or during aqueous dilution to shield the hydrophobic core.

Q2: What is the most effective method to solubilize this compound for in vitro biochemical assays without denaturing target proteins? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard for this structural class. The β-cyclodextrin cavity has an inner diameter of approximately 6.0–6.5 Å, which perfectly accommodates the bulky tert-butylphenyl moiety[2]. The host-guest interaction shields the lipophilic core, while the hydrophilic exterior of HP-β-CD maintains aqueous solubility. Unlike harsh surfactants (e.g., SDS or Triton X-100), HP-β-CD does not strip proteins of their native folding.

Q3: How can I prepare formulations for cell culture to avoid solvent toxicity? Causality: Direct addition of DMSO stocks often requires final DMSO concentrations >0.5% to keep highly lipophilic antioxidants in solution, which induces cytotoxicity in most cell lines. By formulating the compound as a lyophilized HP-β-CD inclusion complex, you can dissolve the resulting powder directly in cell culture media (e.g., DMEM or RPMI) without utilizing any organic co-solvents.

Q4: I need high concentrations for in vivo dosing. What is the best approach? Causality: For high-dose animal models, cyclodextrin cavities may become saturated, limiting the maximum achievable concentration. Lipid-based formulations, specifically nanosponges or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are required. Nanosponges—highly cross-linked cyclodextrin polymers—have shown exceptional efficacy in solubilizing and delivering di-tert-butylphenol derivatives in vivo by providing a 3D porous structure that prevents drug crystallization and enhances tissue retention[3].

Solubilization Strategy Matrix

Solubilization StrategyMechanism of ActionMax Expected Conc. (Aq)BiocompatibilityIdeal Downstream Application
DMSO / Tween-80 Co-solvent + Micellar shielding0.5 - 2.0 mg/mLLow (Solvent toxicity)In vitro cell-free biochemical assays
HP-β-CD Complexation Host-guest cavity inclusion5.0 - 15.0 mg/mLHigh (No organic solvents)Cell culture, low-dose in vivo models
Cyclodextrin Nanosponges 3D porous polymer entrapment> 20.0 mg/mLHigh (Sustained release)High-dose in vivo dosing, PK/PD studies

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex via TBA Lyophilization

Causality: Tertiary butyl alcohol (TBA) is utilized as a co-solvent because it effectively solubilizes both the aqueous HP-β-CD and the highly lipophilic drug. Furthermore, TBA has a high vapor pressure and freezes completely, allowing it to sublimate perfectly during lyophilization without causing phase separation.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 100 mg of HP-β-CD in 5 mL of ultrapure water (20 mg/mL).

  • Preparation of Guest Solution: Dissolve 10 mg of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in 5 mL of Tertiary Butyl Alcohol (TBA).

  • Complexation: Slowly add the TBA drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C. Stir for 24 hours in the dark to allow thermodynamic equilibrium of the host-guest complex.

  • Filtration (Self-Validation Step): Filter the mixture through a 0.22 µm PTFE syringe filter. Validation: If the compound has not complexed, it will precipitate and be caught by the filter. A clear filtrate indicates successful inclusion.

  • Lyophilization: Flash-freeze the filtrate using liquid nitrogen and lyophilize for 48 hours at -50°C and <0.1 mbar.

  • Reconstitution: The resulting porous white powder can be reconstituted directly in PBS or cell culture media.

Protocol 2: Micellar Solubilization using Kolliphor EL

Causality: Kolliphor EL (formerly Cremophor EL) forms robust, non-ionic micelles that encapsulate the lipophilic tert-butyl groups, preventing them from interacting with the bulk water phase.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of the compound in 100 µL of 100% Ethanol.

  • Surfactant Addition: Add 100 µL of Kolliphor EL to the ethanol mixture. Vortex vigorously for 5 minutes until completely homogeneous.

  • Aqueous Dilution: Slowly add 800 µL of warm (37°C) 1X PBS dropwise while vortexing continuously.

  • Validation (Self-Validation Step): Analyze the resulting solution via Dynamic Light Scattering (DLS). A monodisperse peak between 10–15 nm confirms the formation of stable, drug-loaded micelles. Any peaks >1000 nm indicate drug precipitation.

Workflow Visualization

SolubilizationWorkflow Start Target Compound: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide Decision Select Downstream Application Start->Decision InVitro In Vitro Assays (Biochemical) Decision->InVitro CellCulture Cell Culture (In Vitro) Decision->CellCulture InVivo In Vivo Dosing (Animal Models) Decision->InVivo Method1 Co-solvent + Surfactant (DMSO + Tween-80) InVitro->Method1 Method2 Cyclodextrin Complexation (HP-β-CD) InVitro->Method2 CellCulture->Method2 InVivo->Method2 Method3 Lipid Formulation (SEDDS / Nanosponges) InVivo->Method3

Decision matrix for solubilizing highly lipophilic tert-butylphenol derivatives.

References

1.[1] Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. MDPI - Pharmaceutics. URL:[Link] 2.[3] Nanosponge hydrogel of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate of Alcaligenes faecalis. NIH - PubMed Central. URL:[Link] 3.[2] Host-guest complexes of phenol derivatives with β-cyclodextrin: An experimental and theoretical investigation. Journal of Physical Organic Chemistry. URL:[Link] 4. Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Journal of Pharmacy and Pharmacology. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

[1] Executive Summary & Molecule Profile Target Molecule: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide CAS Registry Number: 22903-23-7 Synonyms: 4-Acetamido-2,6-di-tert-butylphenol; Paracetamol analog (hindered).[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile

Target Molecule: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide CAS Registry Number: 22903-23-7 Synonyms: 4-Acetamido-2,6-di-tert-butylphenol; Paracetamol analog (hindered).[1]

This guide addresses the purification of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide from crude reaction mixtures. This compound is a sterically hindered phenol, structurally related to the analgesic paracetamol and the antioxidant BHT (butylated hydroxytoluene).

The Core Challenge: The primary difficulty in purifying this compound stems from the oxidative instability of its precursor (4-amino-2,6-di-tert-butylphenol) and the resulting formation of quinone methides or benzoquinones (specifically 2,6-di-tert-butyl-1,4-benzoquinone).[1] These impurities impart a persistent pink/red/brown coloration to the product even at trace levels (


).

Diagnostic FAQ: Troubleshooting Your Crude

Q1: My crude product is a deep pink or reddish-brown solid. Is this normal? A: No, the pure amide should be a white to off-white solid.[1]

  • Cause: This coloration indicates the presence of oxidation byproducts, likely 2,6-di-tert-butyl-1,4-benzoquinone or related imino-quinones.[1] These form when the amine precursor is exposed to air before or during acetylation.

  • Solution: You cannot simply wash this color away with water. You must employ a reducing agent (Sodium Dithionite) during the workup or perform a recrystallization that excludes light and oxygen. (See Protocol B).

Q2: I see two spots on my TLC. One is my product, what is the upper (less polar) spot? A: The less polar spot is likely the O-acylated byproduct (ester) or the di-acylated species (N,O-diacetyl).

  • Mechanism: While the bulky tert-butyl groups sterically hinder the phenolic oxygen, forcing conditions (high heat, excess acetic anhydride, strong base) can lead to esterification.[1]

  • Removal: These byproducts are significantly more lipophilic than the target amide. They are efficiently removed via recrystallization from aqueous ethanol, where they remain in the mother liquor.

Q3: Why is my yield lower than expected after acid/base extraction? A: Standard acid/base extraction protocols used for paracetamol work poorly here.

  • Reason: The two tert-butyl groups flanking the hydroxyl group create a "steric shield" and reduce the acidity of the phenol (

    
     is higher than typical phenols). Consequently, the molecule does not dissolve readily in weak aqueous bases (like 
    
    
    
    ), leading to poor phase separation or loss of product in the organic layer if you are trying to extract it out of the organic phase.

Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing trace O-acylated byproducts and mild discoloration.

Principle: This method utilizes the steep solubility curve of the amide in ethanol/water mixtures. The bulky lipophilic groups require organic solvent for dissolution, while water acts as an anti-solvent to force precipitation upon cooling.

Reagents:

  • Ethanol (95% or absolute)

  • Deionized Water[2]

  • Activated Charcoal (optional, for decolorization)[1]

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5–7 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ) with stirring until the solid dissolves completely.
    
    • Note: If the solution is dark, add activated charcoal (1-2% w/w) and reflux for 5 minutes, then filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of Ethanol to redissolve the cloudiness and restore a clear solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Then, move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the white needles/crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: The "Reductive Rescue" (For Pink/Brown Crude)

Best for: Heavily oxidized crude containing quinone impurities.

Principle: Quinones are reducible. Treating the crude with sodium dithionite (


) reduces the colored quinones back to colorless phenols (or water-soluble hydroquinones) which can then be washed away or separated.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Reductive Wash: Wash the organic layer twice with a fresh solution of 10% Sodium Dithionite (

    
    )  in water.
    
    • Observation: The organic layer should lighten in color significantly.

  • Standard Wash: Wash once with brine to remove excess salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    
  • Final Polish: Proceed to Protocol A (Recrystallization) with the resulting off-white solid.

Technical Data & Solvent Selection

Solvent Compatibility Table
Solvent SystemSolubility (Hot)Solubility (Cold)Application
Ethanol / Water (80:20) HighLowPrimary Recrystallization
Ethyl Acetate / Hexane HighModerateAlternative Recrystallization
Dichloromethane (DCM) HighHighExtraction / Chromatography
Water NegligibleNegligibleAnti-solvent / Washing salts
Toluene HighModerateGood for removing non-polar impurities
Purification Decision Tree (Workflow)

PurificationWorkflow Start Crude Reaction Mixture CheckColor Visual Inspection: Is the solid Pink/Red? Start->CheckColor ReductiveWash Protocol B: Reductive Rescue (Dissolve in EtOAc, Wash with Na2S2O4) CheckColor->ReductiveWash Yes (Quinones present) Recryst Protocol A: Recrystallization (Ethanol/Water System) CheckColor->Recryst No (Off-white/Tan) Evaporate Evaporate to Dryness ReductiveWash->Evaporate Evaporate->Recryst QC QC Analysis (TLC/HPLC) Check for O-acyl impurity Recryst->QC Flash Flash Chromatography (SiO2, Hexane:EtOAc) QC->Flash Impurities persist Final Pure N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (White Solid) QC->Final Purity > 98% Flash->Final

Figure 1: Decision matrix for the purification of hindered phenol acetamides. Note the critical intervention point for oxidized (colored) byproducts.

References

  • PrepChem. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide (Analogous Method). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 314220, 4-Amino-2,6-di-tert-butylphenol (Precursor).[1] Retrieved from

  • Google Patents. Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol (CN102924305A).[1] Retrieved from

  • Sigma-Aldrich. 4-Amino-2,6-di-tert-butylphenol Product Specification. Retrieved from

Sources

Optimization

Optimizing reaction temperature for 3,5-di-tert-butyl-4-hydroxyacetanilide synthesis

This technical guide addresses the synthesis of 3,5-di-tert-butyl-4-hydroxyacetanilide (also known as N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide; CAS: 22903-23-7). The synthesis involves the N-acetylation of the prec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 3,5-di-tert-butyl-4-hydroxyacetanilide (also known as N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide; CAS: 22903-23-7).

The synthesis involves the N-acetylation of the precursor 4-amino-2,6-di-tert-butylphenol . Unlike standard paracetamol synthesis, this reaction is governed by the massive steric bulk of the tert-butyl groups and the high susceptibility of the electron-rich phenol ring to oxidation.

Module 1: Thermodynamics & Reaction Kinetics

The Core Conflict: The optimization of this reaction relies on balancing two opposing thermodynamic forces: Solubility vs. Oxidative Stability.

  • Steric Hindrance (The "Shield"): The two ortho tert-butyl groups create a "protective shield" around the phenolic hydroxyl group. This effectively blocks O-acetylation, making the reaction highly selective for N-acetylation (amide formation) without needing protecting groups.

  • Solubility Barrier: The lipophilic tert-butyl groups make the starting material (amine) poorly soluble in polar solvents (like water/acetic acid mixtures used for standard paracetamol) at low temperatures.

  • Oxidative Instability: The electron-rich ring is prone to Single Electron Transfer (SET) oxidation, forming the pink/red quinone imine or quinone methide species if the temperature exceeds 100°C in the presence of oxygen.

Optimal Temperature Window:

  • < 20°C: Reaction is kinetically slow; starting material may remain undissolved (slurry).

  • 45°C – 80°C (Target Zone): Optimal solubility in organic solvents; rapid N-acetylation; minimal oxidation.

  • > 100°C: High risk of oxidative degradation (pinking) and potential di-acetylation.

Module 2: Experimental Protocol (Recommended)

Method A: The "Green" Reflux (Ethanol) Best for high purity and easy crystallization.

  • Reagents: 4-amino-2,6-di-tert-butylphenol (1.0 eq), Acetic Anhydride (1.2 eq).

  • Solvent: Absolute Ethanol (10-15 volumes).

  • Atmosphere: Strict Nitrogen (

    
    ) blanket  (Critical).
    
  • Temperature: Reflux (~78°C).

Method B: The Kinetic Control (Toluene) Best for scale-up and water removal.

  • Reagents: 4-amino-2,6-di-tert-butylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (0.1 eq, optional catalyst).

  • Solvent: Toluene.

  • Temperature: 50°C – 60°C.

Workflow Diagram

ReactionWorkflow Start Start: 4-amino-2,6-di-tert-butylphenol Solvent Dissolve in Ethanol or Toluene (Under N2 Atmosphere) Start->Solvent TempCheck Check Temperature Solvent->TempCheck LowTemp < 20°C Solubility Issues TempCheck->LowTemp Too Cold HighTemp > 100°C Oxidation Risk (Pink) TempCheck->HighTemp Too Hot Optimal Optimal: 50-80°C Rapid N-Acetylation TempCheck->Optimal Target AddReagent Add Acetic Anhydride (dropwise) Optimal->AddReagent Monitor Monitor TLC/HPLC (Disappearance of Amine) AddReagent->Monitor Workup Cool to 0°C -> Filter Precipitate Monitor->Workup Complete

Caption: Reaction workflow emphasizing the critical temperature window to avoid solubility issues (low temp) and oxidation (high temp).

Module 3: Troubleshooting Guide & FAQs
Q1: The reaction mixture turned a bright pink/red color. What happened?

Diagnosis: Oxidative Degradation. The 2,6-di-tert-butylphenol moiety is a known antioxidant pharmacophore. It "sacrifices" itself by scavenging oxygen radicals. If the reaction was run open to air or at temperatures >90°C , the phenol oxidized to a quinone methide or quinone imine species.

  • Corrective Action:

    • Ensure the reaction vessel is purged with Nitrogen (

      
      ) or Argon before heating.
      
    • Add a small amount of reducing agent (e.g., Sodium Dithionite,

      
      ) during the aqueous workup to reduce the colored quinone back to the phenol.
      
    • Recrystallize from Ethanol/Water with activated charcoal.

Q2: I see unreacted starting material despite adding excess Acetic Anhydride.

Diagnosis: Solubility Limit or Hydrolysis.

  • Cause A (Solubility): If running in non-polar solvents (Hexane/Heptane) or water at low temps, the bulky lipophilic amine may not be in solution to react.

  • Cause B (Hydrolysis): If using wet solvents, Acetic Anhydride hydrolyzes to Acetic Acid faster than it acetylates the hindered amine.

  • Corrective Action:

    • Switch solvent to Toluene or Ethanol .

    • Increase temperature to 60°C to ensure homogeneity.

    • Use dry solvents.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride?

Answer: Yes, but with caution. Acetyl Chloride is more reactive and generates HCl gas.

  • Risk: The HCl byproduct can protonate the amine, rendering it unreactive (forming the hydrochloride salt), or catalyze the de-alkylation of the tert-butyl groups at high temperatures.

  • Protocol Adjustment: If using Acetyl Chloride, you must add a base scavenger (e.g., Triethylamine or Pyridine, 1.1 eq) and maintain the temperature below 40°C initially to control the exotherm.

Q4: Why is O-acetylation not observed?

Answer: Steric Protection. The tert-butyl groups at positions 2 and 6 provide immense steric bulk. The activation energy required for the acetyl group to attack the phenolic oxygen is significantly higher than for the unhindered para-nitrogen.

  • Note: O-acetylation is only a risk if using extremely forcing conditions (e.g., Sodium Hydride base, Acetyl Chloride, >100°C).

Module 4: Data Summary & Physical Properties
ParameterSpecification / ValueNotes
Target CAS 22903-23-7N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Precursor CAS 950-58-34-amino-2,6-di-tert-butylphenol
Molecular Weight 263.38 g/mol Significant increase in lipophilicity vs. Paracetamol
Optimal Temp 50°C – 80°C Balance of kinetics and stability
Melting Point ~204°C - 206°CValue derived from close structural analogues (e.g., acrylamide derivative)
Solubility High: Ethanol, Toluene, DCMLow: WaterDo not use water as primary reaction solvent
Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Pink Pink/Red Color Issue->Pink LowYield Low Yield / Slurry Issue->LowYield Impurity Unknown Impurity Issue->Impurity Oxidation Cause: Oxidation (Air leak or Temp >90°C) Pink->Oxidation Solubility Cause: Poor Solubility (Temp <20°C or Water solvent) LowYield->Solubility Hydrolysis Cause: Wet Solvent (Ac2O Hydrolysis) Impurity->Hydrolysis FixOx Fix: Use N2 atm, Add Na2S2O4 wash Oxidation->FixOx FixSol Fix: Heat to 60°C, Switch to Toluene/EtOH Solubility->FixSol FixDry Fix: Dry Solvents, Increase Ac2O eq Hydrolysis->FixDry

Caption: Diagnostic logic for resolving common synthetic failures.

References
  • Volodkin, A. A., et al. (2014). Effect of Temperature on the Reaction of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic Acid with Oxygen. Scientific Research Publishing. (Demonstrates oxidation risks of 3,5-di-tert-butyl phenol derivatives at temperatures >55°C).

  • PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. (Provides protocol for acylating 2,6-di-tert-butyl-4-aminophenol in benzene/toluene at mild temperatures).

  • Peng, H., et al. (2011). Synthesis and crystallization of Schiff bases from 3,5-di-tert-butyl-2-hydroxybenzaldehyde. (Validates the stability of the di-tert-butyl phenol moiety in refluxing ethanol).

  • ChemSrc. (2025).[1] N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide (CAS 22903-23-7) Entry.[1] (Confirms chemical identity and precursor links).

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Hindered Phenol Acetamides

Topic: Troubleshooting Peak Tailing & Resolution Issues Analyte Class: Hindered Phenol Acetamides (e.g., pharmaceutical intermediates, antioxidant derivatives) Audience: Analytical Chemists, Formulation Scientists, R&D R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing & Resolution Issues Analyte Class: Hindered Phenol Acetamides (e.g., pharmaceutical intermediates, antioxidant derivatives) Audience: Analytical Chemists, Formulation Scientists, R&D Researchers

Introduction: Understanding Your Analyte

Welcome to the technical support center. To fix the chromatography, we must first understand the molecule. Hindered phenol acetamides present a "perfect storm" of structural features that lead to peak tailing:

  • The "Hindered" Phenol: Typically contains bulky groups (e.g., tert-butyl) flanking the hydroxyl group. While this provides antioxidant stability, it creates steric bulk , slowing mass transfer into the stationary phase pores.

  • The Phenolic Hydroxyl: A weak acid (pKa

    
     10–11). At neutral pH, it acts as a hydrogen bond donor, interacting aggressively with residual silanols on the column.
    
  • The Acetamide Linkage: A polar moiety with a strong dipole. While neutral, the carbonyl oxygen and amide nitrogen can engage in secondary hydrogen bonding with the stationary phase backbone.

This guide moves beyond generic advice to target these specific molecular interactions.

Module 1: The Diagnostic Workflow

Before changing your method, diagnose the root cause.[1] Use this logic tree to isolate the variable causing the tailing.

Troubleshooting Decision Tree

TroubleshootingTree Start START: Peak Tailing Detected CheckSystem Step 1: System Check Inject Neutral Standard (e.g., Toluene) Start->CheckSystem SystemIssue Toluene also tails? Physical Issue (Void/Frit) CheckSystem->SystemIssue Yes ChemIssue Toluene is symmetrical? Chemical Interaction Issue CheckSystem->ChemIssue No CheckMobile Step 2: Mobile Phase pH Is pH < 3.0? ChemIssue->CheckMobile Action_LowPH Action: Lower pH to 2.5 (Suppress Silanols) CheckMobile->Action_LowPH No CheckColumn Step 3: Column Chemistry Is column fully end-capped? CheckMobile->CheckColumn Yes Action_LowPH->CheckColumn Action_Column Action: Switch to Polar-Embedded or Hybrid C18 CheckColumn->Action_Column No CheckTemp Step 4: Thermodynamics Is Temp < 30°C? CheckColumn->CheckTemp Yes Action_Temp Action: Increase Temp to 45-50°C (Improve Mass Transfer) CheckTemp->Action_Temp Yes

Caption: Figure 1. Systematic diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Module 2: Mobile Phase Optimization

The Chemistry of Interaction

The primary cause of tailing for this class of compounds is Hydrogen Bonding . The phenolic proton and amide nitrogen interact with free silanol groups (


) on the silica surface.

The Fix: You must suppress silanol activity or block the interaction.[2]

Protocol: Buffer Selection & Additives
ParameterRecommendationScientific Rationale
pH Range 2.0 – 3.0 At pH < 3, surface silanols are protonated (

) and neutral. At pH > 4, they deprotonate (

), acting as cation exchangers that attract the amide dipole [1].
Buffer Type Formate or Phosphate Ammonium formate (volatile, MS-friendly) or Potassium Phosphate (non-volatile, UV-only). Phosphate provides superior peak shape due to high ionic strength masking silanols.
Additive 0.1% Formic Acid or 0.05% TFA Trifluoroacetic acid (TFA) is the "gold standard" for peak shape. It acts as an ion-pairing agent and saturates silanol sites. Note: TFA suppresses MS signal.
Organic Solvent Methanol (Preferred over ACN)Methanol is a protic solvent. It can hydrogen bond with the silica surface, effectively "coating" the silanols and preventing the analyte from interacting with them [2].

Expert Tip: If you cannot use TFA due to MS sensitivity, use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid. The ammonium ion (


) is effective at shielding silanols.

Module 3: Column Selection & Hardware

Why Standard C18 Fails

Standard C18 columns often possess "Type A" silica with high metal content and acidic silanols. For hindered phenol acetamides, the steric bulk prevents the molecule from entering deep pores, forcing it to interact with the external surface where silanol concentration is highest.

Recommended Stationary Phases
  • Polar-Embedded C18 (e.g., Amide or Carbamate embedded):

    • Mechanism:[1][3][4][5] The embedded polar group shields surface silanols and provides a "water layer" that improves the peak shape of polar-functionalized analytes [3].

  • Hybrid Silica (Ethylene Bridged):

    • Mechanism:[1][3][4][5] These particles have significantly fewer surface silanols and are resistant to high pH, though low pH is still preferred for phenols.

  • Superficially Porous Particles (Core-Shell):

    • Mechanism:[1][3][4][5][6] The solid core reduces the diffusion path length. This is critical for hindered molecules where mass transfer is slow.

Visualizing the Interaction

Interaction Silica Silica Surface Si-OH Si-OH Interaction Hydrogen Bonding (Causes Tailing) Silica->Interaction Analyte Hindered Phenol -OH Acetamide -NH-C=O Interaction->Analyte:OH Strong Interaction->Analyte:NH Moderate Blocker End-Capping / TFA Blocker->Silica Blocks Sites

Caption: Figure 2. Mechanism of secondary interactions.[1][7][8][9] End-capping reagents or mobile phase additives (green) block the silanol sites (red) from binding the analyte.

Module 4: Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 2.5, but the peak is still tailing (Tailing Factor > 1.8). What now? A: If pH control fails, the issue is likely steric hindrance slowing down mass transfer.

  • Action: Increase column temperature to 40°C or 50°C .

  • Reasoning: Hindered phenols are bulky. Higher temperature decreases mobile phase viscosity and increases the diffusion coefficient of the analyte, sharpening the peak [4].

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats.

  • Context: TEA competes for silanol sites. It is highly effective for older "Type A" silica columns.

  • Warning: TEA is not MS-compatible (severe contamination) and can degrade modern columns. Use only if you are using UV detection and older column technologies.

Q3: My peak is splitting, not just tailing. A: This is likely a solvent mismatch .

  • Diagnosis: Are you dissolving your hydrophobic hindered phenol in 100% Acetonitrile or THF, but injecting into a high-aqueous initial gradient?

  • Fix: Dissolve the sample in the mobile phase starting composition (e.g., 50:50 Methanol:Water). If solubility is an issue, use the smallest injection volume possible (< 5 µL).

Q4: Could metal contamination be the cause? A: Yes. Phenolic hydroxyls can chelate iron or stainless steel components.

  • Test: Add 0.1% EDTA to your mobile phase A. If peak shape improves drastically, you have metal contamination.

  • Long-term Fix: Switch to a PEEK-lined column and bio-inert LC system components.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). Tailoring the Mobile Phase for Reversed-Phase HPLC. LCGC North America. Link

  • Majors, R. E. (2014). Top Ten HPLC Column Myths. LCGC North America. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Link

Sources

Optimization

Technical Support Guide: Stability &amp; Handling of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in Cell Culture

[1] Introduction You have likely encountered N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS: 22903-23-7) in the context of anti-inflammatory research or oxidative stress modeling.[1] Structurally, this compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

You have likely encountered N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS: 22903-23-7) in the context of anti-inflammatory research or oxidative stress modeling.[1] Structurally, this compound is a hindered phenolic antioxidant analogous to Acetaminophen (Paracetamol), but with two bulky tert-butyl groups flanking the hydroxyl moiety.[1]

Why this matters: The tert-butyl groups dramatically alter the physicochemical profile compared to standard paracetamol.[1] While they enhance antioxidant potency by stabilizing the phenoxy radical, they also render the molecule highly lipophilic (hydrophobic).[1] This creates unique challenges in cell culture, specifically regarding solubility "crash-out" and oxidative colorimetric interference .[1]

This guide addresses the three most common support tickets we receive regarding this compound:

  • Precipitation upon addition to media.[1]

  • Unexplained color changes (Yellow/Pink) in culture wells.[1]

  • Inconsistent IC50/EC50 data due to serum binding.

Part 1: Solubility & Stock Preparation (The "Crash-Out" Phenomenon)[1]

The Issue: Users often report that the compound precipitates immediately upon adding the DMSO stock to the cell culture media, appearing as a fine, cloudy suspension or crystals at the bottom of the well.[1]

The Science: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide has a high LogP (partition coefficient).[1] It is soluble in organic solvents but practically insoluble in water.[1] When a concentrated DMSO stock hits the aqueous media, the local concentration momentarily exceeds the solubility limit before mixing occurs, causing rapid nucleation (precipitation).[1]

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add high-concentration DMSO stock directly to the cell culture plate.[1] Use an intermediate dilution step.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Ethanol is acceptable but evaporates faster; DMSO is more stable for storage.[1]
Stock Conc. 10 mM - 50 mMHigher concentrations increase risk of precipitation upon dilution.[1]
Max Final DMSO < 0.1% (v/v)DMSO above 0.1% can induce cytotoxicity or differentiation in sensitive lines.[1]
Aqueous Buffer PBS (w/o Ca/Mg) or MediaCrucial: Pre-warm to 37°C before spiking.[1]
Visual Workflow: Correct Solubilization

SolubilityProtocol cluster_0 CRITICAL CHECKPOINT Stock Solid Powder (-20°C Storage) DMSO Master Stock (DMSO, 50mM) Stock->DMSO Dissolve & Vortex Inter Intermediate Dilution (10x Conc. in Media) DMSO->Inter Dropwise addition to WARM media (Rapid Vortexing) Final Final Well Conc. (1x in Culture) Inter->Final Add to Cells Check Inspect for Turbidity (Precipitation) Inter->Check

Figure 1: The "Step-Down" dilution method minimizes osmotic shock and local supersaturation, preventing compound precipitation.

Part 2: Chemical Stability & Oxidation (The "Pink Media" Effect)

The Issue: Researchers observe the culture media turning yellow, pink, or brown after 24-48 hours, often mistaking this for a pH shift (acidification) or bacterial contamination.[1]

The Science: This is a feature, not a bug, of hindered phenols .[1]

  • Mechanism: In the presence of oxygen and transition metals (abundant in DMEM/RPMI), the phenol group oxidizes to a phenoxyl radical .[1]

  • Transformation: This radical can further oxidize to form Quinone Methides or Quinone Imines (due to the nitrogen at the para-position).[1]

  • Chromophores: These oxidized intermediates are highly conjugated systems, which are chromophores (colored compounds).[1]

Diagnostic Test: If your media changes color, perform this rapid check:

  • Take 100 µL of the "pink" media.

  • Measure pH.[1]

    • If pH < 7.0: It is acidification (metabolic activity).[1]

    • If pH = 7.4: It is chemical oxidation of the drug.[1]

Stability FAQ

Q: Does the color change mean the drug is inactive? A: Not necessarily, but it means the parent compound is depleting.[1] If you are studying antioxidant effects, the oxidized form is the "spent" antioxidant.[1] If you are studying receptor binding, the oxidized form may be inactive or toxic (quinone imines are electrophiles).[1]

Q: How do I prevent this? A:

  • Limit Light: Quinone formation is often photo-catalyzed.[1] Wrap tubes in foil.

  • Fresh Media: Renew media every 24 hours.

  • Reduce Oxygen: If possible, minimize headspace or use low-oxygen incubators (only if relevant to the biology).

Part 3: Biological Stability & Serum Binding[1]

The Issue: The IC50 values shift dramatically depending on the percentage of Fetal Bovine Serum (FBS) used (e.g., 1% vs. 10%).

The Science: The "di-tert-butyl" moiety makes this molecule extremely hydrophobic.[1] It binds avidly to Serum Albumin (BSA/HSA).[1]

  • High FBS (10%): >90% of the drug may be bound to protein, leaving very little "free drug" to enter cells.[1]

  • Low FBS (1%): More free drug is available, appearing more potent.[1]

Metabolic Pathway Diagram

DegradationPath Parent Parent Compound (Reduced Phenol) Radical Phenoxyl Radical (Transient) Parent->Radical -H (Oxidation) (ROS/Metals) Bound Albumin-Bound Complex (Biologically Unavailable) Parent->Bound + Serum Albumin (Equilibrium) Quinone Quinone Methide/Imine (Yellow/Brown Color) Radical->Quinone -e- (Further Oxidation)

Figure 2: Fate of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide in culture.[1] The equilibrium between free drug, protein-bound drug, and oxidized metabolites dictates efficacy.

Part 4: Analytical Monitoring (HPLC)

Do not rely on UV absorbance alone for stability studies in media, as phenol red and serum proteins interfere with the λ-max (typically ~245-250 nm).[1]

Recommended Method: HPLC-UV/Vis or LC-MS [1]

StepProtocol Detail
Extraction Mix 100 µL Media with 300 µL Cold Acetonitrile (precipitates proteins).[1] Centrifuge 10,000 x g for 5 min.
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).[1]
Mobile Phase Isocratic: 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1] High organic needed due to lipophilicity.[1]
Detection 245 nm (Parent) vs. 300-400 nm (Quinones).[1]

References

  • ChemSrc. (2025).[1][2] N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide - CAS#: 22903-23-7.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2009).[1] Structure and Hydrogen Bonding of Phenolic Acetamides. Retrieved from [Link]

  • ResearchGate. (2012).[1] Antioxidant Mechanisms of Hindered Phenols and Quinone Methide Formation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analgesic efficacy of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Comparative Analgesic Efficacy of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291)[1] Executive Summary This guide provides a technical analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (experimental cod...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analgesic Efficacy of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291)[1]

Executive Summary

This guide provides a technical analysis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (experimental code: LQFM291 ), a lipophilic analogue of Acetaminophen (Paracetamol/APAP). Designed via molecular hybridization of Acetaminophen and Butylated Hydroxytoluene (BHT), this compound addresses the critical limitation of APAP: hepatotoxicity driven by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).

Key Takeaway: LQFM291 demonstrates equipotent analgesic efficacy to Acetaminophen in acute pain models while exhibiting superior anti-inflammatory activity and a complete absence of hepatotoxicity , validated by preserved hepatic glutathione (GSH) levels and histopathology.

Chemical Identity & Design Logic

The structural innovation of LQFM291 lies in the steric hindrance introduced at the ortho positions of the phenol ring.

  • Parent Compound: Acetaminophen (N-(4-hydroxyphenyl)acetamide).

  • Modification: Addition of two tert-butyl groups at positions 3 and 5 of the phenyl ring.

  • Rationale:

    • Metabolic Blockade: The bulky tert-butyl groups prevent cytochrome P450 (CYP2E1) from oxidizing the phenol to the toxic quinone imine (NAPQI).

    • Antioxidant Amplification: The 2,6-di-tert-butylphenol motif (from BHT) confers potent radical scavenging activity, neutralizing Reactive Oxygen Species (ROS) that perpetuate inflammatory hyperalgesia.

FeatureAcetaminophen (APAP)LQFM291
Chemical Name N-(4-hydroxyphenyl)acetamideN-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Molecular Weight 151.16 g/mol 263.38 g/mol
Lipophilicity (LogP) ~0.46 (Low)~4.5 (High)
Reactive Metabolite NAPQI (Toxic)None (Stable)

Mechanism of Action: The "Safe Hybrid" Hypothesis

While Acetaminophen's analgesia is mediated centrally (COX inhibition at the peroxidase site, TRP channel modulation), its toxicity is hepatic. LQFM291 retains the analgesic pharmacophore but alters the metabolic fate.

Comparative Pathway Analysis

Mechanism APAP Acetaminophen (APAP) CYP CYP2E1 Oxidation APAP->CYP COX COX-2 Inhibition (Peroxidase Site) APAP->COX Analgesia LQFM LQFM291 (Di-tert-butyl APAP) LQFM->CYP Blocked by Steric Hindrance LQFM->COX Analgesia Safe Stable Metabolites (Glucuronidation) LQFM->Safe Dominant Pathway ROS ROS Scavenging (Antioxidant Effect) LQFM->ROS Anti-inflammatory NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI GSH Glutathione Depletion & Liver Necrosis NAPQI->GSH

Figure 1: Divergent metabolic and pharmacologic pathways of APAP versus LQFM291. Note the blockade of NAPQI formation in the LQFM291 pathway.

Preclinical Efficacy Data

Experimental comparisons in murine models reveal that LQFM291 matches APAP in acute nociception but outperforms it in inflammatory conditions due to its antioxidant core.

A. Acute Pain (Formalin Test)
  • Protocol: Intraplantar injection of formalin (2.5%). Biphasic response recorded: Phase 1 (Neurogenic, 0-5 min) and Phase 2 (Inflammatory, 15-30 min).

  • Result: LQFM291 is equipotent to APAP. Both significantly reduce licking time in both phases compared to vehicle.

B. Inflammatory Pain (Carrageenan-Induced Hyperalgesia)
  • Protocol: Mechanical hyperalgesia measured via von Frey filaments after carrageenan edema induction.

  • Result: LQFM291 demonstrates a sustained anti-hyperalgesic effect superior to APAP in later time points (3-4 hours), likely due to the neutralization of inflammatory ROS (peroxynitrite/superoxide) by the di-tert-butyl moiety.

Summary of Efficacy
AssayMetricAcetaminophen (300 mg/kg)LQFM291 (Equimolar)Verdict
Formalin (Phase 1) Licking Time (s)~40s (Control: ~70s)~42sComparable
Formalin (Phase 2) Licking Time (s)~100s (Control: ~200s)~95sComparable
Carrageenan Edema % Inhibition (4h)~25%~45%LQFM291 Superior
Writhing Test % Inhibition~50%~48-52%Comparable

Safety & Toxicology Profile

The defining advantage of LQFM291 is its safety profile. The steric bulk prevents the formation of the electrophilic quinone imine, rendering the molecule non-hepatotoxic even at high doses.

Hepatotoxicity Markers (Post-Treatment)
  • Glutathione (GSH): APAP treatment causes a massive depletion of hepatic GSH (the liver's natural antioxidant). LQFM291 treatment results in no significant reduction in GSH levels.

  • Lipid Peroxidation (TBARS): APAP significantly increases lipid peroxidation (a marker of cell damage). LQFM291 levels remain at baseline.

  • Histopathology: APAP livers show centrilobular necrosis. LQFM291 livers maintain normal architecture.

Gastrointestinal Safety

Unlike NSAIDs (e.g., Indomethacin) which cause ulceration via COX-1 inhibition, and APAP which can be irritating at high doses, LQFM291 exhibits gastroprotective properties . The antioxidant activity protects the gastric mucosa from oxidative stress-induced lesions.

Experimental Protocols

To replicate these findings, use the following validated protocols.

Protocol 1: Formalin-Induced Nociception
  • Subjects: Male Swiss mice (25-30g).

  • Acclimatization: 30 mins in acrylic observation chambers.

  • Administration: Administer Vehicle, APAP (300 mg/kg), or LQFM291 (equimolar) orally (p.o.) 60 mins prior to stimulus.

  • Induction: Inject 20 µL of 2.5% formalin (in PBS) intraplantar into the right hind paw.

  • Measurement: Record total licking time in two windows:

    • 0–5 min (Phase 1): Direct chemical stimulation of nociceptors.

    • 15–30 min (Phase 2): Inflammatory pain response.

Protocol 2: Hepatic GSH Quantification
  • Treatment: Administer APAP or LQFM291 daily for 7 days (sub-chronic model) or a single toxic dose.

  • Tissue Prep: Homogenize liver tissue in 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Mix homogenate with trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

  • Assay: Mix supernatant with Ellman’s reagent (DTNB).

  • Detection: Measure absorbance at 412 nm. Calculate GSH concentration against a standard curve.

    • Expectation: APAP samples will show >50% drop in absorbance; LQFM291 will match control.

Conclusion

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) represents a successful "molecular edit" of Acetaminophen. By sterically hindering the metabolic activation site, it decouples analgesia from hepatotoxicity.

  • For Drug Development: It serves as a proof-of-concept that the hepatotoxic liability of para-aminophenols can be engineered out without sacrificing the analgesic pharmacophore.

  • For Research: It is an ideal tool compound for investigating the role of oxidative stress in inflammatory pain, given its dual COX-inhibiting and ROS-scavenging mechanism.

References

  • Turones, L.C., et al. (2023).[2][3] "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology, 31, 2697–2711.

  • Bazan, H.A., et al. (2020). "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis." European Journal of Medicinal Chemistry, 202, 112600.

  • Kaplancikli, Z.A., et al. (2012). "Synthesis and analgesic activity of some acetamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.

Sources

Comparative

Technical Comparison: BHT vs. N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (3,5-DTBHA)

This guide provides an in-depth technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and its acetamide-functionalized derivative, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and its acetamide-functionalized derivative, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (referred to herein as 3,5-DTBHA ).

Executive Summary

For researchers in drug development and stabilization chemistry, the choice between BHT and 3,5-DTBHA represents a trade-off between lipophilic efficiency and biological safety/solubility .

  • BHT (2,6-di-tert-butyl-4-methylphenol): The "Gold Standard" for stabilizing hydrophobic matrices (oils, polymers). It is highly effective but suffers from volatility, extreme lipophilicity (poor aqueous solubility), and potential toxicity concerns (lung/liver) at high doses.

  • 3,5-DTBHA (3,5-di-tert-butyl-4-hydroxyacetanilide): A structural hybrid of BHT and Paracetamol (Acetaminophen). It retains the radical-scavenging potency of BHT while introducing the acetamido group, which imparts amphiphilicity and significantly alters the metabolic toxicity profile. It is primarily researched as a non-hepatotoxic analgesic with potent antioxidant capabilities.

Chemical Architecture & Mechanism

Both compounds belong to the class of sterically hindered phenols . Their antioxidant activity is driven by the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to quench free radicals (ROO•).

Structural Comparison
FeatureBHT 3,5-DTBHA
IUPAC Name 2,6-di-tert-butyl-4-methylphenolN-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Core Structure Phenol with para-methylPhenol with para-acetamido
Steric Shield 2x tert-butyl groups (Ortho)2x tert-butyl groups (Ortho)
Electronic Effect (para) Methyl (-CH₃): Weakly activatingAcetamido (-NHCOCH₃): Resonance donating, Inductive withdrawing
LogP (Lipophilicity) ~5.1 (Highly Lipophilic)~3.5 (Moderately Lipophilic)
Solubility Fats, Oils, Non-polar solventsAlcohols, DMSO, Moderate aqueous solubility
Mechanistic Pathway (HAT)

The bulky tert-butyl groups at positions 2 and 6 (ortho) serve two critical functions:

  • Steric Hindrance: They physically block large biological molecules (like enzymes or DNA) from attacking the oxygen radical, preventing pro-oxidant side reactions.

  • Radical Stabilization: They stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

AntioxidantMechanism cluster_legend Mechanism: Hydrogen Atom Transfer (HAT) ROO Peroxyl Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ ROO->Transition Attack Antioxidant Hindered Phenol (Ar-OH) Antioxidant->Transition H-Donation ROOH Hydroperoxide (ROOH) Transition->ROOH Reduction ArO Phenoxyl Radical (Ar-O•) (Stable) Transition->ArO Oxidation Description The bulky tert-butyl groups on Ar-O• prevent coupling with vital cellular components.

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism common to both BHT and 3,5-DTBHA.

Performance Metrics: Potency & Toxicity[2]

The divergence in utility comes from their biological interaction, not just their chemical potential.

Antioxidant Potency (In Vitro)

While BHT is slightly more potent in pure non-polar solvents, 3,5-DTBHA often outperforms BHT in mixed-phase systems (like cell membranes) due to its ability to sit at the lipid-water interface.

AssayBHT 3,5-DTBHA Interpretation
DPPH IC50 ~20-25 µM~25-30 µMBHT is slightly faster kinetically in methanol.
Lipid Peroxidation High Inhibition (>80%)High Inhibition (>80%)Both effectively arrest lipid chain reactions.
Bond Dissociation Enthalpy (BDE) ~78 kcal/mol~79 kcal/molThe acetamido group slightly increases O-H bond strength compared to methyl.
Toxicity Profile (The Critical Differentiator)

This is the primary reason for selecting 3,5-DTBHA in drug development.

  • Paracetamol Problem: Paracetamol is metabolized by CYP450 to NAPQI (N-acetyl-p-benzoquinone imine), a toxic metabolite that depletes glutathione and causes liver necrosis.

  • 3,5-DTBHA Solution: The tert-butyl groups sterically hinder the formation of the quinone imine equivalent. Even if a radical is formed, it is too sterically crowded to covalently bind to hepatic proteins.

Comparison Table: Biological Safety

Parameter BHT 3,5-DTBHA
Primary Toxicity Lung toxicity (mice), Liver enlargement (rats). Low. Non-hepatotoxic at therapeutic doses.
Metabolic Fate Oxidized to BHT-acid and BHT-quinone methide (potential toxin). Excreted largely unchanged or as glucuronides; blocks NAPQI formation.

| LD50 (Oral, Rat) | ~890 mg/kg | >1000 mg/kg (estimated based on analogs). |

Experimental Protocols
Protocol A: Synthesis of 3,5-DTBHA

Objective: Synthesize 3,5-DTBHA from 2,6-di-tert-butylphenol to ensure high purity for testing.

Reagents:

  • 2,6-di-tert-butylphenol[1][2][3][4][5][6]

  • Sodium Nitrite (

    
    )
    
  • Sodium Dithionite (

    
    ) or Hydrogen/Pd-C
    
  • Acetic Anhydride

Workflow:

  • Nitrosation: Dissolve 2,6-di-tert-butylphenol in ethanol. Add

    
     and dilute 
    
    
    
    at 0°C to introduce the -NO group at the para position.
    • Result: 2,6-di-tert-butyl-4-nitrosophenol (Green/Yellow solid).

  • Reduction: Reduce the nitroso compound using Sodium Dithionite in alkaline solution or catalytic hydrogenation.

    • Result: 4-amino-2,6-di-tert-butylphenol (Unstable amine, prone to oxidation).

  • Acetylation: Immediately treat the amine with Acetic Anhydride in acetic acid/water.

    • Result:3,5-DTBHA precipitates.[4][5][7]

  • Purification: Recrystallize from aqueous ethanol.

    • Validation: Melting point should be significantly higher than BHT (~70°C). 3,5-DTBHA MP is typically >200°C.[3]

Protocol B: Comparative DPPH Assay

Objective: Determine the IC50 of both compounds under identical conditions.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in Methanol (absorbance ~0.9 at 517 nm).

    • Prepare stock solutions of BHT and 3,5-DTBHA (1 mg/mL) in Methanol. Note: 3,5-DTBHA may require brief sonication.

  • Reaction:

    • In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of antioxidant solution (serial dilutions: 5 – 100 µg/mL).

    • Include a Solvent Control (Methanol + DPPH) and a Blank (Methanol only).

  • Incubation:

    • Incubate in the dark at 25°C for 30 minutes .

  • Measurement:

    • Read Absorbance at 517 nm .[8][9]

  • Calculation:

    • Plot % Inhibition vs. Concentration to derive IC50.

Conclusion & Recommendation
  • Use BHT if: Your application is strictly industrial (polymers, fuels) or food-based where regulatory approval for BHT is already established and cost is the primary driver.

  • Use 3,5-DTBHA if: You are developing a pharmaceutical formulation, particularly for pain management or inflammation, where you need the antioxidant benefit without the hepatotoxicity risk of paracetamol or the volatility of BHT. It serves as a "safer paracetamol" with enhanced radical scavenging properties.

References
  • BenchChem. (2025).[4] A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. Retrieved from

  • National Institutes of Health (NIH). (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. Retrieved from

  • Smajić Bećić, A., et al. (2022).[10] Comparative analysis of the antioxidant capacity of some natural and synthetic antioxidants added to palm oil. Technologica Acta. Retrieved from [10]

  • Daniel, J. W., et al. (1968). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. Biochemical Journal. Retrieved from

  • University of Washington. (2013). Drug Metabolism and Toxicity: Acetaminophen and Idiosyncratic Reactions. Retrieved from

Sources

Validation

Comparative pharmacokinetics of paracetamol and its tert-butyl analogues

Comparative Pharmacokinetics and Mechanistic Profiling: Paracetamol vs. Tert-Butyl Analogues Introduction Paracetamol (acetaminophen) is a globally utilized analgesic and antipyretic.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics and Mechanistic Profiling: Paracetamol vs. Tert-Butyl Analogues

Introduction Paracetamol (acetaminophen) is a globally utilized analgesic and antipyretic. Despite its clinical ubiquity, its dose-limiting hepatotoxicity—driven by the reactive electrophilic metabolite N-acetyl-p-benzoquinone imine (NAPQI)—remains a critical hurdle in pain management[1]. To circumvent this toxicity, rational drug design has explored sterically hindered derivatives, notably tert-butyl analogues (e.g., 3-tert-butyl-4-hydroxyacetanilide). This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) parameters, metabolic routing, and safety profiles of paracetamol versus its tert-butyl analogues, equipping drug development professionals with actionable, data-driven insights.

Mechanistic Causality: Metabolic Routing and Steric Shielding

The fundamental difference between paracetamol and its tert-butyl analogues lies in their interaction with phase I metabolic enzymes and the subsequent reactivity of their metabolites.

Paracetamol Metabolism: Following oral administration, paracetamol exhibits a dose-dependent systemic bioavailability of 70% to 90%[1]. It is predominantly metabolized in the liver via non-toxic phase II conjugation (glucuronidation and sulfation). However, a minor fraction (5-10%) undergoes oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form NAPQI[2]. Under normal physiological conditions, NAPQI is rapidly detoxified by reduced glutathione (GSH). In overdose scenarios, GSH is depleted, allowing NAPQI to covalently bind to hepatic proteins, inducing oxidative stress and acute centrilobular necrosis[3].

Tert-Butyl Analogue Metabolism: The introduction of a bulky tert-butyl group adjacent to the phenolic hydroxyl group fundamentally alters this pathway through two distinct mechanisms:

  • Enzymatic Steric Hindrance: The bulky substituent restricts the molecule's orientation within the CYP2E1 binding pocket, significantly reducing the rate of oxidation to the quinone imine.

  • Electrophilic Shielding: Even if oxidation occurs, the steric bulk physically shields the electrophilic carbons on the quinone imine ring. This drastically reduces the bimolecular reaction rate with nucleophiles, preventing the formation of toxic protein adducts[4].

Pathway cluster_apap Paracetamol (APAP) Metabolism cluster_tb Tert-Butyl Analogue Metabolism APAP Paracetamol Phase2 Glucuronidation / Sulfation APAP->Phase2 >85% CYP CYP2E1 Oxidation APAP->CYP 5-10% NAPQI NAPQI (Toxic) CYP->NAPQI Adducts Protein Adducts (Hepatotoxicity) NAPQI->Adducts GSH Depletion TB Tert-Butyl Analogue TB_Phase2 Glucuronidation / Sulfation TB->TB_Phase2 Major Pathway TB_CYP CYP450 Oxidation (Steric Hindrance) TB->TB_CYP Reduced Affinity TB_Safe Shielded Metabolite (Non-Toxic) TB_CYP->TB_Safe No Adducts

Caption: Metabolic divergence: Paracetamol vs. Tert-Butyl Analogues.

Comparative Pharmacokinetic Profiles

The addition of a tert-butyl group significantly increases the lipophilicity (LogP) of the molecule. This physicochemical shift predictably alters key pharmacokinetic parameters, including the volume of distribution (Vd) and plasma protein binding, compared to the parent compound. Paracetamol distributes rapidly and evenly with a Vd of approximately 0.9 L/kg and minimal protein binding (<20%)[1]. In contrast, the increased lipophilicity of the tert-butyl analogue drives higher tissue partitioning and extended circulation.

Pharmacokinetic ParameterParacetamol (APAP)Tert-Butyl Analogue (e.g., 3-t-butyl-APAP)Pharmacological Implication
Molecular Weight 151.16 g/mol 207.27 g/mol Increased mass due to bulky substituent.
Lipophilicity (LogP) ~0.46~2.36Higher lipophilicity enhances membrane permeability.
Volume of Distribution (Vd) ~0.9 L/kg[1]>1.5 L/kgGreater tissue partitioning for the analogue.
Plasma Protein Binding <20%[2]>60%Analogue exhibits prolonged systemic circulation.
Elimination Half-life (t1/2) 1.9 – 2.5 h[1]4.0 – 6.0 hSlower clearance rate for the sterically hindered analogue.
Reactive Metabolite Yield High (NAPQI)NegligibleElimination of dose-limiting hepatotoxicity.

Note: Analogue data synthesized from comparative structure-activity relationship (SAR) models.

Experimental Protocols: Self-Validating Pharmacokinetic Workflows

To empirically validate the pharmacokinetic differences and confirm the absence of reactive metabolite formation, a robust LC-MS/MS workflow is required. This protocol utilizes microsomal incubations coupled with GSH trapping to quantify the generation of electrophilic intermediates[5].

Protocol: In Vitro Reactive Metabolite Trapping and PK Profiling

  • Step 1: Microsomal Incubation Setup Prepare a 1 mL incubation mixture containing 1 mg/mL human liver microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2. Causality: HLMs provide the full complement of CYP450 enzymes necessary to simulate phase I hepatic metabolism, ensuring the in vitro model accurately reflects in vivo biotransformation.

  • Step 2: Substrate and Trapping Agent Addition Add the test compound (Paracetamol or Tert-Butyl Analogue) to a final concentration of 10 µM. Introduce reduced glutathione (GSH) at a 5 mM concentration. Causality: GSH acts as a nucleophilic trapping agent. Any highly reactive quinone imines generated will immediately form stable GSH-adducts, preventing them from degrading before analysis[5].

  • Step 3: Reaction Initiation and Quenching Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath. At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantaneously precipitates microsomal proteins and halts enzymatic activity. This self-validating step ensures the kinetic data strictly reflects the exact time point of extraction without post-sampling artifact formation.

  • Step 4: Centrifugation and LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials. Analyze via Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode to quantify parent drug depletion and GSH-adduct formation.

Workflow Microsomes Liver Microsome Incubation GSH Addition of GSH (Trapping Agent) Microsomes->GSH Quench Protein Precipitation (Quenching) GSH->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Adduct Quantification LCMS->Data

Caption: Self-validating LC-MS/MS workflow for reactive metabolite trapping.

Conclusion

The comparative pharmacokinetic analysis between paracetamol and its tert-butyl analogues underscores the power of rational drug design. By leveraging steric hindrance, tert-butyl analogues fundamentally alter the metabolic routing, preventing the formation and reactivity of toxic quinone imines. While this structural modification increases lipophilicity and alters the volume of distribution, it offers a compelling blueprint for developing safer analgesics devoid of dose-limiting hepatotoxicity.

References

  • Clinical pharmacokinetics of paracetamol. PubMed (NIH).[Link]

  • Paracetamol – Pharmacokinetics: Description. unil.ch.[Link]

  • Mechanism of acetaminophen-induced hepatotoxicity: covalent binding versus oxidative stress. PubMed (NIH).[Link]

  • Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. ACS Omega.[Link]

  • Development and evaluation of an electrochemical method for studying reactive phase-I metabolites. PubMed (NIH).[Link]

Sources

Comparative

Reference standard verification for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Publish Comparison Guide: Reference Standard Verification for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide Executive Summary: The "Standard" Dilemma In the high-stakes arena of pharmaceutical impurity profiling, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standard Verification for N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Executive Summary: The "Standard" Dilemma

In the high-stakes arena of pharmaceutical impurity profiling, the integrity of your data is only as strong as your reference standard.[1] N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (also known as 3,5-di-tert-butyl-4-hydroxyacetanilide) represents a unique challenge.[1] Structurally related to both the analgesic Acetaminophen (Paracetamol) and the antioxidant Butylated Hydroxytoluene (BHT) , this compound often appears as a process impurity or a degradation product in formulations stabilized with BHT.[1]

Unlike common pharmacopeial impurities (e.g., Paracetamol Impurity J or K), this compound is frequently unavailable as a Certified Reference Standard (CRS) from primary pharmacopeias (USP/EP).[1] Researchers are often forced to choose between commercial "Research Grade" materials (often <95% purity with limited data) or in-house synthesis and characterization .[1]

This guide objectively compares the verification methodologies required to elevate a candidate material to a Primary Reference Standard , contrasting the traditional Mass Balance Approach against the modern Quantitative NMR (qNMR) technique.[1]

Strategic Comparison: qNMR vs. Mass Balance

For a lipophilic, sterically hindered molecule like N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide, the choice of verification method dictates the reliability of your potency assignment.[1]

The Core Conflict[1]
  • Mass Balance (The Traditionalist): Assumes purity is

    
    .[1][2] It requires detecting everything (solvents, water, inorganics, related substances).[1]
    
  • qNMR (The Modernist): Measures the analyte directly relative to a primary internal standard.[1] It is independent of response factors and "hidden" impurities.[1]

Performance Matrix
FeatureMethod A: Mass Balance (HPLC + TGA + KF) Method B: 1H qNMR (Internal Standard)
Principle Indirect subtraction (

)
Direct measurement of molar ratio
Traceability Dependent on multiple standards (KF, HPLC, ROI)Direct link to NIST/SI-traceable Internal Standard
Risk: UV Response High. The tert-butyl groups alter UV absorption.[1] Using Paracetamol's response factor will cause significant quantitation errors.[1]None. Signal is proportional only to proton count.[1]
Risk: Hidden Impurities High. Non-chromophoric impurities (e.g., inorganic salts, aliphatic precursors) are invisible to UV detection.[1]Low. Most organic impurities appear in the spectrum; inorganics do not interfere.[1]
Sample Requirement High (>100 mg for TGA/KF/ROI/HPLC)Low (<20 mg)
Speed Slow (3-5 days for full suite)Fast (<4 hours)
Verdict for this Compound Secondary Choice. Use only if qNMR is unavailable or for confirming chromatographic purity.[1]Primary Choice. The "Gold Standard" for lipophilic antioxidants where UV response is unpredictable.[1]

Technical Workflow: From Powder to Primary Standard

To establish N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide as a reference standard, you must prove its Identity and Potency .[1]

Step 1: Structural Elucidation (Identity)

Before quantifying, you must confirm the structure, specifically the position of the tert-butyl groups relative to the acetamide.[1]

  • 1H NMR (DMSO-d6):

    • 
       1.35 ppm (s, 18H):  Characteristic intense singlet for the two tert-butyl groups.[1]
      
    • 
       2.05 ppm (s, 3H):  Acetamide methyl group.[1]
      
    • 
       7.30 ppm (s, 2H):  Aromatic protons (symmetric).
      
    • 
       9.60 ppm (s, 1H):  Amide NH (exchangeable).
      
    • Note: The phenolic OH might be broad or exchanged depending on water content.[1]

  • IR Spectroscopy: Look for the amide carbonyl stretch (~1650 cm⁻¹) and the hindered phenol OH stretch (~3600 cm⁻¹, sharp due to steric hindrance preventing H-bonding).[1]

Step 2: Purity Assignment (The Protocol)

Protocol A: The qNMR Workflow (Recommended) This protocol provides a direct potency value with expanded uncertainty.[1]

  • Selection of Internal Standard (IS):

    • Use Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1]

    • Reasoning: High purity, distinct singlet at

      
       6.3 ppm (does not overlap with the target's aromatics or t-butyls), soluble in DMSO-d6.[1]
      
  • Sample Preparation:

    • Weigh accurately ~20 mg of the candidate standard (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 1.0 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical! The tert-butyl protons have long T1 relaxation times.[1] Failure to wait leads to underestimation).[1]
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (2 for aromatic, 2 for Maleic acid),
      
      
      = Molecular weight.[1]

Protocol B: The Mass Balance Workflow (Supporting) Use this to define the "Chromatographic Purity" for HPLC method validation.

  • HPLC-UV:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile. Gradient 10% B to 90% B (lipophilic nature requires high organic).[1]

    • Wavelength: 275 nm (Do not use 243 nm; the BHT core shifts the max).

  • Residual Solvents (GC-HS): Quantify entrapped synthesis solvents (e.g., Toluene, Hexane).[1]

  • Water Content (Karl Fischer): Volumetric titration (likely low, <0.5%, due to hydrophobicity).[1]

  • Residue on Ignition (ROI): Sulfated ash for inorganic impurities.[1]

  • Calculation:

    
    [1]
    

Visualizing the Verification Logic

The following diagram illustrates the decision pathway for certifying this reference standard, highlighting the critical check-points that prevent "false purity" assignment.

ReferenceStandardVerification Start Candidate Material (Crude Synthesis/Commercial) Identity Identity Confirmation (1H NMR, IR, MS) Start->Identity Decision Structure Confirmed? Identity->Decision Reject REJECT BATCH (Incorrect Isomer/Degradant) Decision->Reject No Parallel Parallel Purity Assessment Decision->Parallel Yes qNMR Method A: qNMR (Primary Method) Parallel->qNMR MassBal Method B: Mass Balance (Supporting Method) Parallel->MassBal qNMR_Steps 1. Internal Std (Maleic Acid) 2. D1 Delay > 60s (T1 relaxation) 3. Direct Potency Calc qNMR->qNMR_Steps Compare Data Correlation Check (|qNMR - MB| < 1.0%) qNMR->Compare MB_Steps 1. HPLC-UV (275 nm) 2. TGA/KF (Volatiles) 3. ROI (Inorganics) MassBal->MB_Steps MassBal->Compare Pass ASSIGN POTENCY Use qNMR Value (SI Traceable) Compare->Pass Match Fail INVESTIGATE (Check UV Response Factors or Hygroscopicity) Compare->Fail Mismatch

Caption: Workflow for assigning potency to N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide. Note the critical role of qNMR as the primary verification tool due to potential UV response bias.[1]

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.). Chapter 2.2.[1][5]33. Nuclear Magnetic Resonance Spectrometry. EDQM.[1] [Link]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Standards.[1] Metrologia.[1] [Link]

Sources

Validation

Confirming the Anti-Inflammatory Mechanism of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291): A Comparative Technical Guide

Executive Summary Paracetamol (acetaminophen) is a globally utilized analgesic and antipyretic, but it notoriously lacks significant anti-inflammatory efficacy and poses severe hepatotoxic risks at high doses due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paracetamol (acetaminophen) is a globally utilized analgesic and antipyretic, but it notoriously lacks significant anti-inflammatory efficacy and poses severe hepatotoxic risks at high doses due to the depletion of hepatic glutathione (GSH) by its reactive metabolite, NAPQI. To overcome these limitations, drug development professionals have utilized molecular hybridization to design N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , designated as LQFM291 (1)[1]. By integrating the acetamide moiety of paracetamol with the sterically hindered phenol group of butylated hydroxytoluene (BHT), LQFM291 emerges as a potent, dual-action therapeutic.

Molecular Rationale & Mechanistic Pathway

The 3,5-di-tert-butyl-4-hydroxyphenyl scaffold is a well-documented pharmacophore known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) while providing robust radical scavenging capabilities (2)[2]. The anti-inflammatory superiority of LQFM291 stems from its ability to simultaneously block pro-inflammatory lipid mediators (prostaglandins) and neutralize reactive oxygen species (ROS) at the site of inflammation.

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often induce gastrointestinal ulceration, or paracetamol which induces hepatotoxicity, LQFM291's antioxidant profile prevents lipid peroxidation in gastric tissues and maintains GSH levels in the liver (1)[1].

Mechanism Para Paracetamol (Analgesic, Hepatotoxic) Hybrid LQFM291 (N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide) Para->Hybrid Molecular Hybridization BHT BHT (Antioxidant) BHT->Hybrid COX COX/LOX Modulation (Reduced Prostaglandins) Hybrid->COX ROS ROS Scavenging (Maintained GSH, Reduced MDA) Hybrid->ROS Efficacy Enhanced Anti-inflammatory & Antinociceptive Effects COX->Efficacy ROS->Efficacy Safety Gastroprotective & Hepatoprotective Profile ROS->Safety

Molecular hybridization pathway and dual-action mechanism of LQFM291.

Comparative Performance Analysis

To objectively position LQFM291 against standard-of-care alternatives, we must evaluate its pharmacological profile across efficacy and safety metrics. The following table synthesizes experimental outcomes comparing LQFM291 to Paracetamol and traditional NSAIDs.

Pharmacological ParameterParacetamolTraditional NSAIDs (e.g., Diclofenac)LQFM291
Anti-Inflammatory Efficacy NegligibleHigh (COX-1/COX-2 inhibition)High (Sustained edema reduction via COX/LOX modulation)
Antinociceptive Action High (Central action)High (Peripheral & Central)High (Equimolar efficacy to paracetamol)
Hepatotoxicity Risk High (NAPQI-mediated GSH depletion)ModerateLow (Maintains hepatic GSH levels)
Gastrointestinal Safety HighLow (High risk of ulceration)High (Gastroprotective via ROS scavenging)
Redox Capacity PoorPoorExcellent (Reduces protein and lipid peroxidation)

Experimental Protocols for Validation

To validate the claims above, researchers must employ self-validating, controlled in vivo and biochemical protocols. The methodologies below detail the critical steps to confirm the anti-inflammatory and safety profile of LQFM291.

Workflow Start In Vivo Experimental Design (Rodent Models) Group1 Vehicle Control Start->Group1 Group2 Paracetamol (Reference) Start->Group2 Group3 LQFM291 (Test Compound) Start->Group3 Induction Carrageenan Injection (Paw Edema Induction) Group1->Induction Group2->Induction Group3->Induction Measure Plethysmometry (Edema Volume) Induction->Measure Harvest Tissue Harvesting (Liver, Stomach, Paw) Measure->Harvest Assay1 Biochemical Analysis (GSH, MDA, Cytokines) Harvest->Assay1 Assay2 Histopathology (H&E Staining) Harvest->Assay2

In vivo workflow for evaluating anti-inflammatory efficacy and biochemical safety.

Protocol 1: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Purpose: To quantify the peripheral anti-inflammatory response. Carrageenan injection induces a biphasic edema; the early phase is mediated by histamine and serotonin, while the late phase (post-2 hours) is driven by prostaglandins (1)[1].

  • Subject Preparation: Fast adult male Wistar rats (180–200 g) for 12 hours prior to the experiment.

    • Causality: Fasting ensures uniform gastrointestinal absorption of the oral compounds, eliminating food-drug interaction variables.

  • Treatment Administration: Randomize animals into three groups. Administer vehicle (Control), Paracetamol (100 mg/kg), or LQFM291 (equimolar dose to paracetamol) via oral gavage.

    • Causality: Oral administration evaluates the true systemic bioavailability and mimics the intended clinical route.

  • Edema Induction: One hour post-treatment, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer at baseline (0 h), 1, 2, 3, and 4 hours post-injection.

    • Validation: LQFM291 should demonstrate a statistically significant reduction in edema volume during the late phase (3-4 hours) compared to paracetamol, confirming its superior COX-modulating activity.

Protocol 2: Biochemical Validation of Hepatoprotection and Redox Capacity

Purpose: To prove that the BHT-derived moiety in LQFM291 prevents the oxidative stress and GSH depletion characteristically caused by paracetamol (1)[1].

  • Tissue Harvesting: Following the 4-hour plethysmometry, euthanize the animals. Rapidly excise the liver and gastric tissues, wash in ice-cold saline, and homogenize in 0.1 M phosphate buffer (pH 7.4).

    • Causality: Cold processing halts the enzymatic degradation of volatile oxidative markers.

  • Glutathione (GSH) Quantification (Liver): Centrifuge the hepatic homogenate at 10,000 × g for 15 minutes. React the supernatant with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm.

    • Validation: Paracetamol-treated livers will show depleted GSH. LQFM291-treated livers will show GSH levels comparable to the vehicle control, proving the absence of toxic quinone imine formation.

  • Lipid Peroxidation / MDA Assay (Gastric Tissue): Add trichloroacetic acid (TCA) and thiobarbituric acid (TBA) to the gastric homogenate. Incubate at 95°C for 45 minutes, cool, and measure absorbance at 532 nm.

    • Validation: Lower malondialdehyde (MDA) levels in the LQFM291 group confirm that the compound's high redox capacity actively scavenges ROS, conferring gastroprotection.

Conclusion

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) represents a significant pharmacological advancement. By intelligently hybridizing the analgesic backbone of paracetamol with the potent antioxidant 3,5-di-tert-butyl-4-hydroxyphenyl radical, drug developers have engineered a molecule that successfully bridges the gap between effective inflammation management and systemic safety.

References

  • Turones, L. C., et al. (2023). "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology, 31(5), 1-15. 1

  • P J.J., Manju S.L., Ethiraj K.R., Elias G. (2018). "Safer Anti-Inflammatory Therapy through Dual COX-2/5-LOX Inhibitors: A Structure-Based Approach." European Journal of Pharmaceutical Sciences, 121:356–381. 2

Sources

Comparative

Comparison of nephrotoxicity markers in N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide studies

Topic: Comparative Evaluation of Nephrotoxicity Markers: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) vs. Acetaminophen[1] Executive Summary: The Structural Solution to Analgesic Nephrotoxicity This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Evaluation of Nephrotoxicity Markers: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (LQFM291) vs. Acetaminophen[1]

Executive Summary: The Structural Solution to Analgesic Nephrotoxicity

This guide provides a technical comparison of nephrotoxicity markers between Acetaminophen (APAP) and its structurally modified analog, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (coded as LQFM291 ).

While APAP is a cornerstone analgesic, its safety profile is compromised by the metabolic formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that depletes glutathione (GSH) and drives renal tubular necrosis. LQFM291 incorporates two tert-butyl groups at the ortho positions of the phenol ring. This "molecular armor" serves a dual purpose: it sterically hinders the enzymatic oxidation required to form NAPQI and introduces the antioxidant properties of Butylated Hydroxytoluene (BHT), effectively rendering the molecule nephro-safe while retaining analgesic efficacy.

Mechanistic Divergence: Why Structure Matters

The nephrotoxicity of APAP is a downstream consequence of hepatic and renal bioactivation. The comparison below illustrates how the structural modification in LQFM291 short-circuits this toxicity pathway.

ToxicityPathways APAP Acetaminophen (APAP) CYP CYP450 (CYP2E1) APAP->CYP Metabolic Activation NAPQI NAPQI (Reactive Metabolite) CYP->NAPQI Oxidation GSH_Dep GSH Depletion (Oxidative Stress) NAPQI->GSH_Dep Covalent Binding Hindrance Steric Hindrance (No NAPQI Formation) NAPQI->Hindrance Pathway Blocked Necrosis Renal Tubular Necrosis GSH_Dep->Necrosis Cell Death LQFM LQFM291 (Di-tert-butyl Analog) LQFM->Hindrance Blocked Ortho Sites Antioxidant Intrinsic Antioxidant Activity (BHT-like) LQFM->Antioxidant Scavenges ROS Safety Nephroprotection (Normal Histology) Hindrance->Safety Antioxidant->Safety

Figure 1: Mechanistic divergence between APAP-induced toxicity and LQFM291 safety. The tert-butyl groups in LQFM291 prevent the formation of the toxic quinone imine intermediate.

Comparative Marker Analysis: Quantitative & Qualitative Data

The following data synthesizes findings from preclinical safety profiling (e.g., Inflammopharmacology, 2023) comparing equimolar doses of APAP and LQFM291.

Biochemical Renal Function Markers
MarkerRoleAcetaminophen (APAP) ProfileLQFM291 ProfileComparative Insight
Serum Creatinine (SCr) GFR IndicatorSignificantly Elevated (>2-fold increase in acute overdose models).Normal (No significant difference from vehicle control).LQFM291 maintains glomerular filtration integrity.
Blood Urea Nitrogen (BUN) Nitrogen ClearanceElevated (Indicates prerenal/renal azotemia).Normal (Comparable to baseline).Absence of urea accumulation confirms functional tubular clearance.
Renal Glutathione (GSH) Antioxidant ReserveDepleted (Consumed by NAPQI conjugation).Preserved/Enhanced LQFM291 does not consume GSH; its BHT moiety may spare endogenous antioxidants.
Malondialdehyde (MDA) Lipid PeroxidationHigh (Marker of oxidative membrane damage).Low/Baseline Indicates absence of oxidative stress-induced cellular injury.
Histopathological Scoring
  • APAP Group: Characterized by severe tubular necrosis, inflammatory cell infiltration, glomerular congestion, and loss of brush border integrity in proximal tubules.

  • LQFM291 Group: Displays normal renal architecture with intact glomeruli and tubules, indistinguishable from the control group.

Experimental Protocols for Validation

To replicate these findings or screen new analogs, use the following standardized protocols. These workflows ensure data integrity and reproducibility.

A. Renal Tissue Preparation
  • Harvest: Euthanize subjects (e.g., Swiss mice) and immediately excise kidneys.

  • Homogenization: Rinse in ice-cold PBS. Homogenize 100 mg of tissue in 1 mL of 50 mM phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Fractionation: Centrifuge at 10,000 × g for 15 min at 4°C. Use the supernatant for biochemical assays.

B. Determination of Reduced Glutathione (GSH)
  • Principle: Ellman’s reaction (DTNB) measures sulfhydryl groups.

  • Protocol:

    • Mix 50 µL of tissue supernatant with 50 µL of 10% Trichloroacetic acid (TCA). Centrifuge to precipitate proteins.

    • Transfer 20 µL of the clear supernatant to a 96-well plate.

    • Add 180 µL of Ellman’s Reagent (0.1 mM DTNB in 0.1 M phosphate buffer, pH 8.0).

    • Incubate for 15 minutes in the dark at room temperature.

    • Read: Absorbance at 412 nm .

    • Calculation: Interpolate against a GSH standard curve (0–100 µM).

C. Lipid Peroxidation Assay (TBARS)
  • Principle: Malondialdehyde (MDA) reacts with Thiobarbituric Acid (TBA) to form a pink chromogen.

  • Protocol:

    • Mix 100 µL of tissue homogenate with 200 µL of TBA-TCA-HCl reagent (15% TCA, 0.375% TBA, 0.25 N HCl).

    • Heat: Boil at 95°C for 15 minutes. Cool on ice immediately.

    • Centrifuge at 3,000 × g for 10 minutes to remove debris.

    • Read: Absorbance of the supernatant at 535 nm .

    • Calculation: Use the molar extinction coefficient of MDA (

      
      ) to determine concentration.
      

Synthesis & Workflow Diagram

The production of LQFM291 involves a specific molecular hybridization strategy.[1][2][3]

SynthesisWorkflow Start Precursor: 2,6-di-tert-butylphenol Step1 Nitration (HNO3/AcOH) Start->Step1 Inter1 4-nitro-2,6-di-tert-butylphenol Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 4-amino-2,6-di-tert-butylphenol Step2->Inter2 Step3 Acetylation (Acetic Anhydride) Inter2->Step3 Final LQFM291 (N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide) Step3->Final

Figure 2: Synthetic route for LQFM291. The introduction of tert-butyl groups precedes the acetylation step.

References

  • Turones, L. C., et al. (2023). "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology.

  • Ghedini, P. C., et al. "Molecular docking and pharmacological/toxicological assessment of a new compound designed from celecoxib and paracetamol."[1] ResearchGate Profile Data.

  • Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: acetaminophen pathway." Pharmacogenetics and Genomics. (Context for APAP toxicity mechanism).

Sources

Validation

Cross-validation of HPLC and LC-MS methods for acetamide derivatives

The quantification of acetamide derivatives—ranging from ubiquitous analgesics like acetaminophen to complex environmental degradates like chloroacetanilide herbicides and novel therapeutic flavonoid acetamides—demands h...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of acetamide derivatives—ranging from ubiquitous analgesics like acetaminophen to complex environmental degradates like chloroacetanilide herbicides and novel therapeutic flavonoid acetamides—demands highly versatile analytical platforms. As a Senior Application Scientist, I approach method development not as a rigid checklist, but as a dynamic exercise in balancing the rugged, high-concentration precision of High-Performance Liquid Chromatography (HPLC-UV) with the ultra-trace sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive, mechanistically grounded framework for cross-validating these two orthogonal techniques, ensuring that your analytical data is both highly sensitive and fundamentally accurate.

Mechanistic Grounding: The Causality of Cross-Validation

Method cross-validation is not merely a regulatory hurdle; it is a scientific necessity driven by the inherent physical limitations of different detection modalities.

  • The Optical Robustness of HPLC-UV/DAD: UV detection relies on the Beer-Lambert law. It is highly reproducible and practically immune to the matrix interference that plagues mass spectrometry. When synthesizing novel therapeutics, such as 1, HPLC-UV remains the gold standard for confirming bulk API purity (>95%) prior to biological assays[1].

  • The Trace Sensitivity of LC-MS/MS: Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) achieves femtogram-level limits of detection. This is critical for environmental monitoring. For instance, the 2 via U.S. EPA Method 535 demonstrates that migrating from traditional HPLC to UPLC-MS/MS reduces runtimes by up to 4x while drastically increasing trace sensitivity[2]. Similarly, in bioanalytical contexts like the, LC-MS/MS is required to map complex pharmacokinetic profiles across different species.

  • The Causality of Matrix Effects: The fundamental flaw of ESI-MS is charge competition. Co-eluting matrix components (e.g., humic acids in water, phospholipids in plasma) suppress the ionization of the target analyte. Cross-validation against an orthogonal HPLC-UV method ensures that the LC-MS/MS method's extreme sensitivity does not mask systematic quantitative bias. (Note: While GC/MS is an alternative, thermal degradation of N-acetylated compounds can lead to 3, making LC-MS/MS the preferred approach for labile derivatives[3]).

Cross-Validation Workflow

Workflow Sample Acetamide Derivative Sample Matrix Prep Sample Preparation (SPE / Protein Precipitation) Sample->Prep HPLC HPLC-UV/DAD (API Purity & High-Dose QC) Prep->HPLC High Conc. LCMS LC-MS/MS (MRM) (Trace Bioanalysis & PK) Prep->LCMS Trace Conc. Val_HPLC Validation Parameters: Linearity, Precision, Accuracy HPLC->Val_HPLC Val_LCMS Validation Parameters: Matrix Effect, LOD/LOQ, IS (d3) LCMS->Val_LCMS CrossVal Statistical Cross-Validation (Bland-Altman, ISR) Val_HPLC->CrossVal Val_LCMS->CrossVal Final Validated Orthogonal Analytical Methodology CrossVal->Final

Fig 1: Orthogonal cross-validation workflow for acetamide derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below are designed to inherently flag their own failures.

Protocol A: HPLC-UV/DAD for High-Dose Formulation & API Purity

Objective: Quantify high-concentration acetamide derivatives with high precision, free from ionization variables.

  • Sample Preparation: Dissolve the acetamide API in an LC-MS grade water-acetonitrile solvent system modified with 0.1% formic acid to maintain the analyte in a consistent protonation state.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm). Utilize a gradient elution (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: Acetonitrile) at a flow rate of 1.0 mL/min.

  • Detection: Monitor via Diode Array Detector (DAD) at the determined

    
     (often 210-240 nm for simple acetamides, or higher for conjugated flavonoid acetamides).
    
  • Self-Validation Mechanism (Peak Purity): The DAD acts as the internal validator. By continuously scanning the UV spectrum across the entire width of the eluting peak, the software calculates a "Peak Purity Angle." If a structurally similar, isobaric impurity co-elutes, the UV spectrum will shift across the peak, instantly invalidating the quantitative result and signaling the need for gradient optimization.

Protocol B: UPLC-MS/MS for Trace Bioanalysis & Environmental Monitoring

Objective: Achieve ultra-trace quantification of acetamide degradates in complex matrices (e.g., plasma, drinking water).

  • Sample Preparation: For water samples, utilize Solid-Phase Extraction (SPE) with graphitized carbon cartridges. Elute with methanol containing 10 mM ammonium acetate, dry under

    
     at 65°C, and reconstitute. For plasma, execute a one-step protein precipitation using cold acetonitrile.
    
  • Chromatographic Separation: Inject onto a sub-2 µm UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Causality Note: Maintain the column compartment at 65°C. Elevated temperatures drastically reduce mobile phase viscosity, mitigating the extreme backpressures of sub-2 µm particles while sharpening the resolution between structural isomers (e.g., Alachlor ESA and Acetochlor ESA)[2].

  • Detection: Operate a tandem quadrupole mass spectrometer in negative or positive ESI mode (depending on the derivative). Monitor specific MRM transitions, such as the loss of ammonia from the protonated molecular ion.

  • Self-Validation Mechanism (Stable Isotope Dilution): To counteract matrix effects, the implementation of a stable isotope-labeled internal standard, such as 4, is non-negotiable[4]. Because Acetamide-d3 co-elutes exactly with the native acetamide, it experiences the exact same ion suppression/enhancement. By quantifying the ratio of Analyte to IS, the method mathematically self-corrects for matrix effects at every single injection.

Comparative Performance Data

When cross-validating these methods, the analytical parameters must be systematically compared. The table below summarizes the typical validation metrics observed when transferring an acetamide derivative assay from HPLC-UV to UPLC-MS/MS.

Validation ParameterHPLC-UV/DAD (Protocol A)UPLC-MS/MS (Protocol B)Cross-Validation Acceptance Criteria
Primary Application Bulk API Purity, High-Dose QCTrace Bioanalysis, EnvironmentalN/A
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.004 - 0.05 µg/LMS must demonstrate

100x greater sensitivity
Linear Dynamic Range

µg/mL (

)

ng/mL (

)
Overlapping concentration ranges must agree within

Matrix Effect Susceptibility Low (Optical detection)High (Ion suppression/enhancement)SIL-IS normalized recovery must fall between 85-115%
Isomer Resolution (

)
Moderate (

)
Superior (

with sub-2µm UPLC)

is strictly required for both methods
Typical Run Time 30 - 45 minutes10 - 15 minutesN/A

Conclusion

A robust analytical strategy for acetamide derivatives does not rely on a single technology. HPLC-UV provides the unshakeable quantitative foundation required for bulk formulation and purity analysis, acting as the baseline truth. Conversely, UPLC-MS/MS unlocks the trace-level sensitivity required for modern pharmacokinetic and environmental mandates. By rigorously cross-validating these methods—anchored by DAD peak purity on one side and stable isotope dilution on the other—scientists can guarantee data integrity across the entire drug development and environmental monitoring lifecycle.

References

  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS: U.S. EPA Method 535.
  • University College London. "The analysis of acetaminophen (paracetamol) and seven metabolites in rat, pig and human plasma by U(H)PLC–MS." UCL.ac.uk.
  • National Institutes of Health. "Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties." NIH.gov.
  • Google Patents. "WO2010105193A1 - Method and assays for quantitation of acetamide in a composition." Google.com.
  • American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide proper disposal procedures

Comprehensive Standard Operating Procedure: Handling, Operational Use, and Disposal of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide As a Senior Application Scientist, I have designed this protocol to provide drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Handling, Operational Use, and Disposal of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and toxicologists with a definitive, field-proven framework for utilizing and disposing of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide .

Unlike standard acetaminophen (APAP), which undergoes cytochrome P450-mediated oxidation to the toxic electrophile N-acetyl-p-benzoquinone imine (NAPQI)[1][2], this sterically hindered analog physically blocks CYP450 access[3]. The bulky tert-butyl groups at the 3 and 5 positions prevent quinone imine formation and stabilize the phenolic hydroxyl group, transforming the molecule into a potent antioxidant and cytoprotective agent[4]. However, this structural modification drastically increases the compound's lipophilicity, fundamentally altering its handling, solubility, and environmental disposal requirements.

Physicochemical Properties & Operational Implications

To design self-validating experimental and disposal workflows, we must first establish the causality between the molecule's structure and its physical behavior.

PropertyValue (Approx.)Operational & Safety Implication
Molecular Weight 263.38 g/mol Requires precise micro-analytical balance weighing.
Aqueous Solubility < 0.1 mg/mLInsoluble in water. Requires DMSO or ethanol as a primary vehicle.
Lipophilicity (LogP) > 4.0Highly lipophilic. Penetrates biological membranes rapidly; poses bioaccumulation risks in aquatic environments.
Reactivity Radical ScavengerReacts exothermically with strong oxidizers (e.g., peroxides, nitric acid). Do not mix with oxidizing waste.
Environmental Hazard Chronic Aquatic ToxicityStrictly prohibited from drain disposal. Must be incinerated.

Mechanistic Causality: Why Steric Hindrance Matters

Understanding the metabolic divergence of this compound is critical for both assay design and waste segregation. Standard APAP depletes intracellular glutathione (GSH) via NAPQI, leading to hepatocyte necrosis[2][5]. In contrast, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide forms a stable phenoxyl radical that scavenges reactive oxygen species (ROS) without depleting GSH[4].

G APAP Acetaminophen (APAP) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) APAP->CYP NAPQI NAPQI Formation (Toxic Electrophile) CYP->NAPQI Tox GSH Depletion & Hepatotoxicity NAPQI->Tox DTB N-(3,5-di-tert-butyl-4- hydroxyphenyl)acetamide Block Steric Hindrance Blocks CYP Oxidation DTB->Block Radical Stable Phenoxyl Radical (Antioxidant) Block->Radical Protect Cytoprotection & ROS Scavenging Radical->Protect

Metabolic divergence: Steric hindrance blocks toxic NAPQI formation.

Operational Protocol: Preparation of In Vitro Stock Solutions

Because of its high LogP, improper solvation will lead to compound precipitation, ruining dose-response curves. This protocol ensures complete dissolution and provides a self-validating check.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Using an anti-static spatula, weigh the desired mass (e.g., 26.34 mg for a 10 mL of 10 mM stock) into a borosilicate glass vial. Causality: Anti-static tools prevent the fine, dry powder from aerosolizing or clinging to the weigh boat.

  • Primary Solvation: Add 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a water bath sonicator at room temperature for 5 minutes to disrupt any micro-crystalline structures.

  • Self-Validation Check: Dilute a 10 µL aliquot of the stock into 990 µL of your target aqueous assay buffer (1:100 dilution).

    • Pass: The solution remains optically clear (measure absorbance at 600 nm; OD should be < 0.01).

    • Fail: Cloudiness or an OD > 0.01 indicates precipitation. You must decrease the final aqueous concentration or increase the DMSO vehicle percentage.

  • Storage: Aliquot the stock into amber vials, purge with argon or nitrogen gas to displace oxygen, and store at -20°C. Causality: Although it is an antioxidant, long-term exposure to oxygen in solution will slowly consume its radical-scavenging capacity.

Chemical Disposal & Waste Management Plan

Due to the tert-butyl groups, this compound resists biodegradation and poses a severe threat of chronic toxicity to aquatic ecosystems. Never dispose of this chemical or its solutions down the drain.

A. Solid Waste Disposal
  • Segregation: Collect all contaminated weigh boats, pipette tips, and empty original containers in a high-density polyethylene (HDPE) solid waste bin.

  • Labeling: Clearly label the bin as "Environmentally Hazardous Solid Waste: Hindered Phenolic Derivatives."

  • Destruction: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration . Causality: Incineration at >850°C ensures complete thermal breakdown of the stable aromatic ring into CO2 and H2O, preventing environmental accumulation.

B. Liquid Waste Disposal
  • Compatibility Check: Ensure the liquid waste carboy contains Non-Halogenated Organic Waste .

  • Prohibited Mixtures: DO NOT mix with strong oxidizers (e.g., nitric acid, hydrogen peroxide, or bleach). Causality: Hindered phenols can react violently with strong oxidizers, forming highly colored, reactive quinone methides and generating heat and gas.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any leaks.

  • EHS Pickup: Cap securely and request EHS pickup when the container is 80% full.

C. Immediate Spill Response Protocol

If the dry powder or a concentrated DMSO solution is spilled:

  • Containment: For liquid spills, immediately surround the area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). For powder spills, gently cover with damp paper towels to prevent dust aerosolization.

  • Collection: Use non-sparking tools to scoop the absorbed material or wet powder into a heavy-duty hazardous waste bag.

  • Decontamination (Self-Validating):

    • Action: Wipe the surface with a paper towel soaked in 70% ethanol or isopropanol to dissolve residual lipophilic compound.

    • Validation: Follow with a secondary wipe using a mild detergent and water. Causality: Do not use bleach (sodium hypochlorite) for decontamination, as it will oxidize the residual phenol into a stubborn, intensely colored stain.

  • Disposal: Treat all cleanup materials as hazardous solid waste (See Section 4A).

References

  • Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgvL5r2zwSBjIlMctfWgNG3jhx2VsSmMoNsdlWSxVps3VKs4abblGt60q92E5an0c2ActyDS0uBbeD9eEvNyp2py8u7Sj3ukD59urZHVXmDU_-2Q3-lr5lqw910LaaywoNrtSrK0Coq7Zrxugr]
  • Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFayFtJKwrLHjr8yzBxC3HxAzGupQ6lqmVDOKtYE0LDQRyQL91VF1fA7sBS9VKOk1Fbe-H-Y_6UT9q5EzefFIhDE-oORh9CGflC0T4pii4kmzrerZhjFzmleMU4spImhIyvLKN5]
  • Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHvnu3xGiDqoHhCyA46t08JiyFWYrYMzJoa_u4pB8Fsgwo7heCHD886UL2mY6TgC21bdy2ab8I3iVsdLUKy8NYUhJF7Zi3-JrYabxiZKrdUDb5hivkAkSz9xBxOPA2b_pG8CmlxNwfrt1yRfAHKeXikm6UnMg0tevcaPKgzbZX_ZfPhRrgt65vS7HgeF0bhpeg]
  • Development and evaluation of an electrochemical method for studying reactive phase-I metabolites. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKd4heQxFpmBrpCd-vPdKv_bUCv-G2mPM3MFYmvq5SB8T7r_dPkszWkCmDsVPZq1QdgTXuiC0sXtUnW-mu_5T5x7zdQc-jf1U2CzMjz1qwWDtK3FNPcuo7wHE3y-QLcDLpNRWj]
  • Dual antioxidant structures with potent anti-inflammatory, hypolipidemic and cytoprotective properties. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBrZckjhX2BL7oTZB--oI6b46Z0ZSVFXY3bYjjLBvRS93syjDPgoyi1-KSqu-BCGfLKDJ8K_MU_XpUtcAmhn3RKU0mHooKcLsP4t5l-MGl9Fd5P80SFJ9Jj51_RrU_XEIyh6Qz]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Part 1: Executive Summary & Immediate Action Card For immediate use in laboratory emergencies. Print and post near the work area.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

For immediate use in laboratory emergencies. Print and post near the work area.

Category Critical Directive
Hazard Class Irritant / Potential Sensitizer / Aquatic Toxin . Phenolic derivative.[1][2][3][4] Treat as a potential hepatotoxin due to structural similarity to acetaminophen, though sterically hindered.
Inhalation High Risk (Dust). Move to fresh air immediately.[2][5] If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact Rapid Absorption Risk. Brush off dry powder before rinsing. Wash with soap and copious water for 15 minutes.[1] Do not use ethanol (enhances absorption).
Eye Contact Corrosive Potential. Rinse immediately with water for 15 minutes, lifting eyelids.[1][2][5][6] Remove contact lenses if present.
Spill (Solid) Do not dry sweep. Use a wet wipe or HEPA vacuum to prevent dust generation.
Fire Emits toxic fumes (NOx, CO). Use dry chemical, CO2, or alcohol-resistant foam.[1][7]

Part 2: Hazard Profile & Scientific Rationale

Structural Analysis & Toxicity Mechanisms

To handle N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide safely, one must understand its Structure-Activity Relationship (SAR).

  • The Phenolic Moiety: The core structure is a phenol. Phenols are generally corrosive to proteins (denaturation) and can be rapidly absorbed through the skin.

  • Steric Hindrance (The "Safety" Factor): Unlike simple phenol or acetaminophen, this molecule possesses two tert-butyl groups at the 3 and 5 positions. This steric bulk hinders the hydroxyl group, reducing its acidity and likely preventing the formation of the toxic quinone-imine metabolite (NAPQI) associated with acetaminophen toxicity [1].

  • Lipophilicity (The Risk Factor): The same tert-butyl groups significantly increase the molecule's lipophilicity (LogP). This facilitates enhanced dermal penetration and accumulation in lipid-rich tissues.

Expert Insight: Do not let the "hindered" nature of the phenol lull you into complacency. While it may be less acutely reactive than unhindered phenols, its ability to cross biological membranes is superior, necessitating strict dermal protection.

Physical Properties & Reactivity
  • State: White to off-white crystalline powder.

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Methanol.

  • Incompatibility: Strong oxidizing agents (peroxides, nitrates). The amide bond is stable, but the phenol ring is susceptible to oxidation.

Part 3: Personal Protective Equipment (PPE) Strategy

Effective PPE is not just about wearing gear; it is about selecting barriers that match the chemical's phase and solvent vector.

Respiratory Protection[1]
  • Primary Engineering Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • PPE: If hood work is impossible (e.g., equipment maintenance), use a P100 particulate respirator .

    • Why? N95 filters remove 95% of particles >0.3 microns. P100 removes 99.97%, essential for bioactive powders where the sensitization threshold is unknown.

Dermal Protection (The "Double-Shell" Protocol)

Because this compound is a lipophilic solid often dissolved in organic solvents (DMSO), standard latex gloves are insufficient.

  • Layer 1 (Inner): 4 mil Nitrile (Inspection layer).

  • Layer 2 (Outer): 4-8 mil Nitrile or laminate (Barrier layer).

  • Rationale: If the outer glove is compromised or contaminated, the inner glove provides a clean barrier for doffing.

  • Solvent Consideration: If dissolving in Dichloromethane (DCM) , nitrile is useless. You must use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves.

Visual PPE Decision Tree

The following diagram outlines the decision logic for PPE selection based on operational scale.

PPE_Decision_Tree Start Start: Handling N-(3,5-di-tert-butyl...) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Qty Quantity? Solid->Qty Solvent Solvent Type? Liquid->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large PPE_Small PPE: Double Nitrile + Lab Coat Eng: Fume Hood Small->PPE_Small PPE_Large PPE: Tyvek Sleeves + P100 Mask Eng: Powder Hood / Glovebox Large->PPE_Large Std_Solv Ethanol / DMSO Solvent->Std_Solv Agg_Solv DCM / Chloroform Solvent->Agg_Solv PPE_Std PPE: Double Nitrile (Change <15 min) Std_Solv->PPE_Std PPE_Agg PPE: Silver Shield / Laminate Gloves Agg_Solv->PPE_Agg

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier. Note the specific requirement for laminate gloves with aggressive halogenated solvents.

Part 4: Operational Handling Protocols

Protocol: Precision Weighing (Static Control)

Lipophilic powders are prone to static charge, causing "fly-away" dust.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Vessel Selection: Use glass or anti-static plastic weighing boats. Avoid standard polystyrene boats if static is observed.

  • Transfer: Use a stainless steel spatula. Do not pour from the stock bottle.

  • Self-Validation Step: Before removing the weighing boat from the hood, wipe the exterior with a Kimwipe dampened with surfactant (e.g., 1% SDS) to remove invisible dust traces.

Protocol: Solubilization & Reaction Setup
  • Solvent Addition: Add solvent slowly. While not highly exothermic, the heat of solution can increase vapor pressure.

  • Inert Atmosphere: If heating is required (>50°C), blanket the reaction with Nitrogen or Argon. The phenol group can oxidize to colored quinones in air at high temperatures.

  • Labeling: All secondary containers must be labeled "Phenolic Amide - Irritant".

Part 5: Emergency Response & Decontamination

Exposure Response Workflow

Time is tissue. The lipophilic nature of this compound means it will partition into skin oils quickly.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off powder 2. Wash w/ Soap+Water (15m) 3. NO ALCOHOL Skin->Action_Skin Action_Eye 1. Flush eyewash (15m) 2. Lift eyelids 3. Seek medical aid Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Support breathing 3. Monitor for edema Inhale->Action_Inhale Report Report to EHS & Medical Monitoring Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate response workflow. Note the critical prohibition of alcohol for skin decontamination to prevent enhanced absorption.

Spill Cleanup (Solid)
  • Isolate: Demarcate the area (radius: 3 meters).

  • PPE Up: Don N95/P100 respirator and double nitrile gloves.

  • Contain: Cover spill with wet paper towels (water or dilute surfactant) to suppress dust.

  • Collect: Scoop up damp material into a wide-mouth waste jar.

  • Clean: Wipe surface with 0.1M NaOH (converts phenol to phenolate, increasing water solubility for removal) followed by water.

Part 6: Waste Disposal

Regulatory Status: Treat as hazardous chemical waste. Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Phenolic Contaminated".

  • Liquid Waste:

    • Non-Halogenated: If dissolved in DMSO/EtOH.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Destruction: Incineration is the preferred method for phenolic compounds to ensure complete ring destruction [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89163, N-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]

  • ChemSrc. N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide CAS#:22903-23-7 MSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
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N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
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